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Cobalt(II)acetatetetra hydrate

Cat. No.: B12042792
M. Wt: 251.10 g/mol
InChI Key: CIVRUWGUEDXBED-UHFFFAOYSA-N
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Description

Contextualization in Inorganic Chemistry and Coordination Compounds

Cobalt(II) acetate (B1210297) tetrahydrate, with the chemical formula Co(CH₃COO)₂·4H₂O, is a salt of cobalt in its +2 oxidation state and acetic acid. wikipedia.org It is a classic example of a coordination compound, where the central cobalt ion is coordinated by other molecules or ions, known as ligands. biosynth.com In the solid state, the cobalt(II) ion is surrounded by four water molecules and two acetate ligands, forming an octahedral geometry. wikipedia.orgchemicalbook.com This coordination environment is fundamental to its chemical reactivity and physical properties. The study of such complexes is a cornerstone of inorganic chemistry, providing insights into bonding, structure, and reactivity. The presence of water of hydration and its role in the crystal structure is a key feature of this compound. cambridge.org

Significance as a Precursor in Advanced Materials Science and Catalysis

Cobalt(II) acetate tetrahydrate is a valuable precursor for the synthesis of a wide array of advanced materials. chemimpex.comamericanelements.com Its thermal decomposition can be carefully controlled to produce various cobalt oxides, such as CoO and Co₃O₄, with different polymorphs and nanostructures. ucm.esmdpi.com These cobalt oxides are of great interest due to their applications in heterogeneous catalysis, magnetic data storage, and energy storage materials. mdpi.com Furthermore, it is used in the synthesis of cobalt nanoparticles and cobalt-based coordination polymers. chemicalbook.comalfachemic.com

In the realm of catalysis, cobalt(II) acetate tetrahydrate is utilized both directly and as a precursor to more complex catalysts. chemimpex.comchemimpex.com It serves as a catalyst in various organic reactions, including oxidation and esterification, enhancing reaction rates and yields. chemicalbook.comchemimpex.com For instance, it is employed as a catalyst for the hardening of paints and varnishes. chemicalbook.comalfachemic.com

Overview of Contemporary Research Directions for Cobalt(II)acetatetetrahydrate

Current research on cobalt(II) acetate tetrahydrate is multifaceted. One significant area of investigation is its application in the development of novel materials for energy applications. This includes its use as a precursor for cobalt oxide nanoparticles for lithium-ion batteries and as a component in the fabrication of hole transporting layers in organic solar cells. sigmaaldrich.comnih.gov Researchers are also exploring its role in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties. sigmaaldrich.com

Another active research direction involves its catalytic applications. Studies are focused on developing more efficient and selective catalytic systems based on cobalt acetate for various organic transformations. researchgate.net This includes its use in the oxidation of alcohols and hydrocarbons, as well as in polymerization reactions. The mechanism of its catalytic activity and the nature of the active species are subjects of ongoing investigation. americanelements.comzxchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H16CoO8 B12042792 Cobalt(II)acetatetetra hydrate

Properties

Molecular Formula

C4H16CoO8

Molecular Weight

251.10 g/mol

IUPAC Name

acetic acid;cobalt;tetrahydrate

InChI

InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2

InChI Key

CIVRUWGUEDXBED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.O.O.O.O.[Co]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations of Cobalt Ii Acetatetetrahydrate and Its Derivatives

Established Laboratory and Industrial Synthesis Routes

The common routes for preparing cobalt(II) acetate (B1210297) tetrahydrate are straightforward and scalable, making them suitable for both laboratory and industrial applications.

A prevalent method for the synthesis of cobalt(II) acetate tetrahydrate involves the reaction of a cobalt(II) salt, such as cobalt nitrate (B79036) or cobalt sulfate (B86663), with acetic acid. The process typically includes acidification of the cobalt salt solution with acetic acid, followed by evaporation to concentrate the solution, leading to crystallization of the desired product upon cooling. guidechem.comchembk.com The resulting crystals are then separated and dried. guidechem.comchembk.com For purification, recrystallization is a common technique. One method involves the use of a modified ATBS copolymer adsorbent column to remove metallic impurities from a cobalt acetate-acetic acid solution. guidechem.com The purified solution is then recrystallized to yield a high-purity product. guidechem.com

A widely used and direct method for producing cobalt(II) acetate tetrahydrate is the reaction of cobalt(II) carbonate with acetic acid. scientificlabs.co.uksigmaaldrich.comnih.gov This reaction is advantageous due to the clean formation of the product, with carbon dioxide and water as the only byproducts. The reaction can be represented by the following equation:

CoCO₃ + 2CH₃COOH + 3H₂O → Co(CH₃COO)₂·4H₂O + CO₂

Similarly, cobalt(II) hydroxide (B78521) or cobalt(II) oxide can also be reacted with acetic acid to yield cobalt(II) acetate tetrahydrate. chembk.comwikipedia.org The product is typically isolated by crystallization from the reaction mixture. nih.gov

Controlled Synthesis of Anhydrous Cobalt(II) Acetate and Related Phases

The anhydrous form of cobalt(II) acetate is a crucial precursor for various applications and can be obtained through controlled dehydration of the tetrahydrate. This process can also lead to the formation of intermediate phases.

The complete dehydration of cobalt(II) acetate tetrahydrate to form anhydrous cobalt(II) acetate is typically achieved by heating. mdpi.com Studies using thermogravimetric analysis (TGA) and time-resolved neutron diffraction have shown that dehydration is complete by approximately 150°C. mdpi.comrsc.org Upon further heating to around 200°C, the resulting amorphous, glass-like phase crystallizes into anhydrous cobalt(II) acetate. mdpi.comrsc.org The dehydration process can occur in steps, with the formation of a dihydrate intermediate (Co(CH₃COO)₂·2H₂O) observed at lower temperatures, before complete water loss. mdpi.com It has been noted that the parent salt may melt, and the crystalline water is then vaporized in a two-step process. researchgate.netchemicalpapers.com

Dehydration ProductFormation TemperatureNotes
Cobalt(II) acetate dihydrate~70-100°CIntermediate phase observed during dehydration. mdpi.com
Anhydrous cobalt(II) acetate (amorphous)~110-150°CA glass-like phase is formed after complete water loss. mdpi.comrsc.org
Anhydrous cobalt(II) acetate (crystalline)~200°CCrystallization of the amorphous anhydrous phase occurs. mdpi.comrsc.org

During the thermal decomposition of cobalt(II) acetate tetrahydrate under specific conditions, such as in a nitrogen atmosphere, an intermediate cobalt(II) oxyacetate with the chemical composition Co₃O(CH₃COO)₄ can be formed and stabilized. mdpi.comresearchgate.net This phase has been isolated and characterized, revealing elongated plate-like microcrystals. researchgate.net The formation of this basic acetate intermediate is a key step in the decomposition pathway that ultimately leads to cobalt oxides. mdpi.comresearchgate.netchemicalpapers.com The experimental weight loss observed during TGA is consistent with the formation of this oxyacetate phase. mdpi.com

Preparation of Modified Cobalt(II) Acetate Species for Specific Applications

Cobalt(II) acetate tetrahydrate serves as a versatile precursor for the synthesis of various modified cobalt species and coordination compounds with specific functionalities.

For instance, it is used in the preparation of cobalt(II)-aminophenyltetrazolate coordination polymers and tricobalt complexes with mixed μ-acetato and μ-pyrazolato ligands. scientificlabs.co.uk It also reacts with ligands like 2-aminopyridine (B139424) to form monomeric complexes such as [Co(O₂CCH₃)₂(2-apy)₂]. researchgate.net Furthermore, reaction with 3,5-lutidine in acetonitrile (B52724) yields the complex [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], which has shown promise as an electrocatalyst. nih.gov

The synthesis of more complex structures, such as a trinuclear, mixed-ligand Co₃(Ac)₂(L4)₂(oVP)₂ and a coordination polymer {Co(L2)₂}∞, has been achieved by reacting cobalt(II) acetate with hemisalen-type ligands in solvents like methanol (B129727) or a DMSO/acetonitrile mixture. nih.gov In some reactions, such as with 2-iodoterephthalic acid and 1,10-phenanthroline (B135089) in DMF, cobalt(II) acetate can lead to the formation of metal-organic frameworks (MOFs) like [Co(TP)(phen)·2DMF·2H₂O]. researchgate.net

The modification can also involve a change in the oxidation state of cobalt. For example, the oxidation of cobalt(II) acetate to cobalt(III) acetate can be achieved through the autoxidation of benzaldehyde. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization Studies

Single Crystal X-ray Diffraction (SCXRD) Analyses

Single crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of crystalline solids. This technique has provided a detailed atomic-level picture of Cobalt(II) acetate (B1210297) tetrahydrate and its derivatives.

SCXRD studies have unequivocally established the coordination environment of the cobalt(II) ion in Cobalt(II) acetate tetrahydrate. The compound crystallizes in the monoclinic space group P2₁/c. cambridge.org The central cobalt(II) ion is six-coordinate, exhibiting a slightly distorted octahedral geometry. nih.govresearchgate.net The coordination sphere is composed of four oxygen atoms from four water molecules and two oxygen atoms from two acetate ligands. cambridge.orgresearchgate.net

The structure consists of discrete, centrosymmetric complexes of trans-[Co(CH₃COO)₂(H₂O)₄]. cambridge.org In this arrangement, the four water molecules occupy the equatorial positions, while the two acetate anions coordinate in a monodentate fashion at the axial positions. cambridge.orgnih.govresearchgate.net This trans configuration is a key structural feature of the molecule. researchgate.net

Table 1: Crystallographic and Coordination Data for Cobalt(II) Acetate Tetrahydrate

Parameter Value Reference
Crystal System Monoclinic cambridge.org
Space Group P2₁/c cambridge.org
a (Å) 4.80688(3) cambridge.org
b (Å) 11.92012(7) cambridge.org
c (Å) 8.45992(5) cambridge.org
β (°) 94.3416(4) cambridge.org
Z 2 cambridge.org
Coordination Number 6 researchgate.net
Geometry Distorted Octahedral nih.govresearchgate.net
Ligands 2x Acetate, 4x Water cambridge.org

The discrete [Co(CH₃COO)₂(H₂O)₄] complexes are not isolated within the crystal lattice but are interconnected to form a robust three-dimensional supramolecular framework. cambridge.org This network is primarily sustained by an extensive system of hydrogen bonds. cambridge.orgresearchgate.net The coordinated water molecules act as hydrogen bond donors, while the oxygen atoms of the acetate ligands (both coordinated and uncoordinated) serve as acceptors. cambridge.orgresearchgate.net

Each molecular complex is involved in fourteen hydrogen bonds, twelve of which are intermolecular and two are intramolecular. cambridge.org The intramolecular hydrogen bonds are formed between the uncoordinated oxygen atoms of the acetate ligands and the coordinated water molecules. researchgate.net These interactions play a crucial role in stabilizing the crystal packing. In novel complexes synthesized from Cobalt(II) acetate tetrahydrate, other interactions such as C-X···π (where X is a halogen) and π···π stacking also contribute to the formation of 1D, 2D, or 3D supramolecular structures. tandfonline.comtandfonline.comnih.govmdpi.com

The study of crystalline intermediates during the thermal decomposition of Cobalt(II) acetate tetrahydrate is challenging, as these phases can be transient and poorly crystallized. researchgate.netresearchgate.net However, combined in-situ X-ray thermodiffraction and other analytical techniques have shed light on this process. Upon heating in a nitrogen atmosphere, the initial dehydration is followed by the formation of an intermediate basic cobalt acetate. researchgate.netresearchgate.net One such identified intermediate is a Co(II) oxyacetate, Co₃O(CH₃COO)₄, whose unit cell parameters were determined using single-crystal X-ray diffraction. mdpi.com Studies have also presumed the formation of intermediates like anhydrous cobalt acetate, Co(CH₃COO)₂, and basic cobalt acetate, Co(OH)(CH₃COO), though these are often poorly crystalline or amorphous. researchgate.netresearchgate.net

Cobalt(II) acetate tetrahydrate serves as a valuable precursor for the synthesis of new coordination compounds and polymers. nih.govresearchgate.nettandfonline.comnih.govmdpi.comrsc.orgrsc.org SCXRD analysis of these novel materials reveals a diverse range of coordination geometries and environments for the cobalt(II) ion.

For instance, reacting Cobalt(II) acetate tetrahydrate with ligands like 2-picolinic acid or N-alkylglycinates results in new monomeric complexes where the Co(II) center maintains a distorted octahedral geometry, coordinated by the new ligands and often water molecules. nih.govrsc.org In more complex systems, it can be a building block for bi- and trimetallic species. mdpi.comrsc.org For example, a trimetallic complex was synthesized containing a central octahedral Co(II) ion bridged by acetate ligands to two outer Co(II) centers in a trigonal bipyramidal environment. rsc.org The use of different ligands can also lead to the formation of coordination polymers with 1D, 2D, or 3D structures, where the final architecture is dictated by the coordinating properties of the ligands and counter-anions. tandfonline.comnih.govacs.org

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction is a powerful tool for identifying the crystalline phases present in a solid sample. It is particularly crucial for characterizing the products obtained from the thermal decomposition of Cobalt(II) acetate tetrahydrate, which are often polycrystalline powders.

The thermal decomposition of Cobalt(II) acetate tetrahydrate under controlled atmospheres yields various cobalt-containing solid phases. In-situ PXRD studies, which monitor the diffraction pattern as the temperature changes, provide a real-time view of the phase transformations. mdpi.comresearchgate.net

Under an inert atmosphere like nitrogen, the decomposition pathway proceeds through several stages. mdpi.comresearchgate.net After dehydration, intermediate phases form and subsequently decompose to produce cobalt(II) oxide (CoO). mdpi.comrsc.org Depending on the temperature, different polymorphs of CoO can be stabilized, including the zinc-blende form at around 330-360°C and the more stable rock-salt form at higher temperatures (e.g., 400°C). mdpi.comrsc.org In some cases, a small fraction of metallic cobalt (Co) is also detected alongside CoO. mdpi.com

When the decomposition is carried out in an oxidizing atmosphere such as air, the final product is typically the mixed-valence cobalt oxide, Co₃O₄, which has a spinel structure. mdpi.comresearchgate.net The crystallinity of this Co₃O₄ phase generally increases with temperature and time. mdpi.com

Table 2: Crystalline Phases Identified by PXRD from Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate

Decomposition Atmosphere Temperature Range (°C) Identified Crystalline Phases Reference
Nitrogen (N₂) ~110-275 Dehydration, Amorphous/Poorly Crystalline Intermediates mdpi.comresearchgate.net
Nitrogen (N₂) ~330-360 CoO (Zn-Blende polymorph), CoO (Wurtzite polymorph) mdpi.com
Nitrogen (N₂) ~400 CoO (Rock-salt polymorph), Metallic Co mdpi.comresearchgate.net
Nitrogen (N₂) ~400 (extended time) CoO (Rock-salt), Metallic Co, Co₃O₄ mdpi.com

These PXRD studies are essential for determining the precise conditions needed to synthesize specific cobalt oxide phases or metallic cobalt nanoparticles from a single, convenient precursor. mdpi.commdpi.com

Monitoring Crystallinity Changes during Mechanochemical Processes

Mechanochemical synthesis, a method involving grinding solid reactants together, often with a minimal amount of liquid, is increasingly used for the synthesis of novel materials, including coordination complexes and metal-organic frameworks (MOFs). researchgate.net During these processes, monitoring the changes in the crystallinity of the reactants and products is crucial for understanding the reaction mechanism and optimizing conditions. Powder X-ray Diffraction (PXRD) is a primary tool for this purpose.

In the mechanochemical synthesis of various compounds using cobalt(II) acetate tetrahydrate as a precursor, in situ PXRD monitoring reveals the transformation from crystalline starting materials to the final crystalline product. kobv.deacs.org For instance, during the synthesis of a cobalt(II) phosphonate (B1237965) complex, the diffraction signals of the initial reactants, including cobalt(II) acetate tetrahydrate, diminish in the early stages of milling. kobv.deacs.org This can be attributed to either amorphization of the starting materials or the powder adhering to the milling vessel. kobv.deacs.org Subsequently, new diffraction peaks corresponding to the crystalline product appear, confirming the formation of a new phase. unn.edu.ng

Time-resolved in situ synchrotron PXRD studies on the synthesis of Co-doped zeolitic imidazolate frameworks (ZIFs) show that the reflections of cobalt(II) acetate tetrahydrate are visible for only a short period (e.g., up to 30 seconds) before the formation of the final product begins. nih.gov This rapid disappearance indicates its prompt involvement in the reaction. The continued milling leads to the complete consumption of reactants and the emergence of a single-phase crystalline product. nih.gov

Structural Analysis of Metal-Organic Frameworks (MOFs)

Cobalt(II) acetate tetrahydrate is a common and effective precursor for the synthesis of cobalt-containing Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgrsc.org These porous materials are constructed from metal ions or clusters linked together by organic ligands. The structural characterization of these MOFs is essential to understanding their properties and potential applications.

Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are the definitive methods for determining the crystal structure of MOFs. For example, a MOF synthesized from cobalt(II) acetate tetrahydrate and 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) was found to have a structure comprising binuclear and mononuclear metal-acetate blocks forming one-dimensional chains. nih.gov In another instance, Co-MOFs prepared by ultrasonic-assisted ball milling from cobalt(II) acetate tetrahydrate and trimesic acid were characterized by XRD to confirm their structural properties. researchgate.net Similarly, microwave-assisted ball milling has been used to synthesize robust MOFs from cobalt(II) acetate tetrahydrate, with XRD confirming the structures. rsc.orgrsc.org

Vibrational Spectroscopy (FTIR, Raman) Investigations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of cobalt(II) acetate tetrahydrate and its derivatives. It provides detailed information on the functional groups present, the nature of chemical bonds, and the coordination environment of the metal center.

Analysis of Acetate Group Vibrations and Water Molecule Signatures

The FTIR and Raman spectra of cobalt(II) acetate tetrahydrate exhibit characteristic bands that are signatures of the acetate (CH₃COO⁻) groups and the water of hydration (H₂O). tsijournals.comcapes.gov.br

The vibrations of the acetate group are particularly informative. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are key indicators of its coordination mode. In the solid-state IR spectrum of Co(CH₃COO)₂·4H₂O, peaks observed at approximately 1548 cm⁻¹ and 1422 cm⁻¹ are attributed to the asymmetric and symmetric C=O vibrations, respectively. tsijournals.comresearchgate.net The C-H vibrations within the acetate's methyl group are also identifiable, such as the band at 2948 cm⁻¹. tsijournals.com

The water molecules in the crystal lattice give rise to distinct vibrational bands. A broad absorption band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. tsijournals.com Bands in the IR spectrum at 738 cm⁻¹ and 810 cm⁻¹ have been assigned to the wagging and twisting librational modes of the water of crystallization. tsijournals.com Another band at 535 cm⁻¹ is also attributed to water vibrations and is a strong feature in the spectrum of the tetrahydrate form. tsijournals.com These water-related bands are sensitive to dehydration, weakening or disappearing as the water is removed upon heating. tsijournals.com

Table 1: Characteristic IR Bands of Cobalt(II) Acetate Tetrahydrate

Wavenumber (cm⁻¹) Assignment Reference
3000-3600 O-H stretching (water molecules) tsijournals.com
2948 C-H stretching (acetate group) tsijournals.com
1548 Asymmetric C=O stretching (acetate) tsijournals.com
1422 Symmetric C=O stretching (acetate) tsijournals.com
810 Twisting libration (water of crystallization) tsijournals.com
738 Wagging libration (water of crystallization) tsijournals.com
676 Symmetrical bending (CO₂) tsijournals.com
616 CO₂ rocking vibration tsijournals.com
535 Water vibrations tsijournals.com

Identification of Ligand Coordination Modes in Synthesized Complexes

When cobalt(II) acetate tetrahydrate is used as a starting material to synthesize coordination complexes, FTIR spectroscopy is invaluable for determining how the new ligands coordinate to the cobalt(II) ion. This is achieved by comparing the spectrum of the complex with that of the free ligand.

Shifts in the vibrational frequencies of the ligand's functional groups upon complexation provide direct evidence of coordination. For instance, in the synthesis of a complex with 2-picolinic acid, the disappearance of the C=O stretching band of the free ligand and the appearance of new bands for asymmetric (1596 cm⁻¹) and symmetric (1374 cm⁻¹) carboxylate stretching in the complex confirmed its coordination to the cobalt center. nih.gov The difference (Δν) between the asymmetric and symmetric stretching frequencies (in this case, 222 cm⁻¹) is indicative of a monodentate coordination mode. nih.gov In other cases, a small difference between these frequencies can suggest a bidentate chelation of the carboxylate groups. mdpi.com

The formation of new bonds between the metal and the ligand, such as Co-N and Co-O, can be observed in the far-infrared region of the spectrum. unn.edu.ngnih.govmdpi.com For example, in a complex with 2-picolinic acid, absorption peaks around 445 cm⁻¹ and 422 cm⁻¹ were assigned to the Co-N and Co-O bonds, respectively. nih.gov Similarly, the involvement of amide or azomethine groups in coordination is confirmed by shifts in their characteristic vibrational bands. asianpubs.orgmdpi.com

Characterization of Gaseous Products Evolved during Thermal Decomposition

Thermogravimetric analysis coupled with FTIR spectroscopy (TG-FTIR) is a powerful technique for studying the thermal decomposition of cobalt(II) acetate tetrahydrate. It allows for the simultaneous measurement of mass loss and the identification of the gaseous products evolved at different temperatures. tsijournals.comresearchgate.net

Studies have shown that the thermal decomposition of Co(CH₃COO)₂·4H₂O occurs in several stages. tsijournals.comresearchgate.net The initial stages involve dehydration, where water vapor is released. researchgate.netresearchgate.net This is followed by the decomposition of the acetate groups. The evolved gas analysis by TG-FTIR has identified several volatile products, including:

Water (H₂O): From the dehydration of the crystal lattice. researchgate.netresearchgate.net

Acetic acid (CH₃COOH): Resulting from the hydrolysis of acetate groups during dehydration. tsijournals.comresearchgate.net

Acetone ((CH₃)₂CO): A product of the decomposition of the acetate moiety. researchgate.net

Carbon dioxide (CO₂): Formed during the breakdown of the organic part of the salt. researchgate.net

Ketene (CH₂=C=O): Another volatile product from acetate decomposition. researchgate.net

The IR spectra of the evolved gas stream at specific temperatures reveal the characteristic absorption bands of these molecules, allowing for their unambiguous identification as they are released from the solid sample. tsijournals.comresearchgate.net This detailed analysis helps in proposing a precise mechanism for the thermal decomposition process, including the formation of solid intermediates like basic cobalt acetate. tsijournals.comresearchgate.netresearchgate.net

Electronic Spectroscopy (UV-Visible) for Ligand Field Transitions and Charge Transfer Phenomena

UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of cobalt(II) complexes, including those derived from cobalt(II) acetate tetrahydrate. The absorption of light in the UV-Vis region corresponds to electronic transitions between d-orbitals (ligand field or d-d transitions) and transitions involving the transfer of electrons between the metal and the ligands (charge transfer transitions). mdpi.comorientjchem.org

The coordination geometry of the Co(II) ion significantly influences its UV-Vis spectrum. Octahedrally coordinated Co(II) complexes typically exhibit three spin-allowed d-d transitions, although the bands can be broad. jacsdirectory.com Tetrahedral Co(II) complexes, on the other hand, often show more intense and structured absorption peaks in the visible region. jacsdirectory.com

In studies of complexes synthesized from cobalt(II) acetate tetrahydrate, the UV-Vis spectra are used to confirm the coordination of ligands and to characterize the resulting geometry. For example, upon complexation, the intra-ligand π-π* and n-π* transition bands may shift, and new bands appear. mdpi.comorientjchem.orgresearchgate.net New absorption peaks observed in the spectra of Co(II) complexes that are not present in the free ligand are often attributed to ligand-to-metal charge-transfer (LMCT) transitions or d-d transitions. mdpi.comorientjchem.orgresearchgate.net For instance, in a series of cobalt(II) complexes with Schiff base ligands, new bands in the 426-478 nm range were assigned to LMCT. orientjchem.org The position and intensity of these bands help in deducing the electronic environment and stereochemistry of the cobalt ion in the complex. jacsdirectory.comjocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic and organometallic chemistry. However, its direct application to cobalt(II) acetate tetrahydrate presents significant challenges due to the paramagnetic nature of the high-spin cobalt(II) ion. The unpaired electrons in the d-orbitals of Co(II) create a strong local magnetic field, leading to substantial paramagnetic shifts and severe broadening of NMR signals for nuclei in close proximity, such as the protons and carbons of the acetate ligands. This phenomenon often renders the ¹H and ¹³C NMR spectra of the complex itself uninformative for routine structural analysis. bingol.edu.trresearchgate.net

Despite this limitation, NMR spectroscopy remains an invaluable indirect tool in studies involving cobalt(II) acetate. Its primary role is in the characterization and purity assessment of the organic ligands before they are complexed with the cobalt(II) center. Researchers routinely use ¹H and ¹³C NMR to confirm the identity and purity of acetic acid or other ligands used in synthesis.

Furthermore, NMR becomes highly relevant when the cobalt center undergoes a change in oxidation state or spin state. For instance, in reactions where cobalt(II) acetate is a precursor for a cobalt(III) complex, the resulting Co(III) species is typically diamagnetic. These diamagnetic products yield sharp, well-resolved NMR spectra, which are crucial for confirming the successful coordination of the acetate ligand and elucidating the final structure of the Co(III) complex. core.ac.ukrsc.org In some studies, cobalt(II) acetate is reacted with specific ligands, and while the resulting complex may be paramagnetic, NMR can be used to analyze unreacted starting materials or other diamagnetic species in the reaction mixture. rsc.org

While direct analysis is challenging, specialized NMR techniques and applications exist for paramagnetic compounds. For example, certain paramagnetic cobalt(II) complexes have been explored as paramagnetic shift agents (paraSHIFT), where their influence on the NMR spectra of other molecules can provide structural and temperature-sensing information. researchgate.net However, for the specific purpose of assessing the ligand structure and purity of cobalt(II) acetate tetrahydrate, NMR is most effectively applied to the precursor ligands or to diamagnetic derivatives.

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Architectural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, microstructure, and nanoscale features of cobalt(II) acetate tetrahydrate and the materials derived from it. These methods provide direct visual information that complements the structural data obtained from other analytical techniques.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and micromorphology of solid materials. Studies on commercial cobalt(II) acetate tetrahydrate powder using SEM reveal details about its crystal habit and particle size distribution. For instance, SEM micrographs of the lightly ground commercial powder show the general crystalline nature of the sample. researchgate.net This initial morphological analysis is a critical first step in studies where cobalt(II) acetate tetrahydrate serves as a precursor, as the morphology of the starting material can influence the characteristics of the final product.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale architecture, crystal lattice fringes, and the size and shape of individual nanoparticles. While TEM is not typically used to study the bulk precursor itself, it is indispensable for analyzing the products synthesized from cobalt(II) acetate tetrahydrate, particularly in the field of materials science.

A significant application of these techniques is in the study of the thermal decomposition of cobalt(II) acetate tetrahydrate to form cobalt oxides. ucm.esmdpi.com Researchers have used SEM and TEM to track the morphological evolution of the material as it transforms from the acetate precursor into intermediate phases and finally into cobalt oxides like CoO and Co₃O₄. ucm.esmdpi.comresearchgate.net These studies show how the final oxide particles' size, shape, and aggregation state are dictated by the decomposition conditions. For example, the thermal decomposition of cobalt(II) acetate tetrahydrate has been shown to produce materials with distinct morphologies, such as elongated plates for an intermediate oxyacetate phase and cubic or spherical shapes for the final cobalt oxide polymorphs. researchgate.net

The use of cobalt(II) acetate tetrahydrate as a precursor for synthesizing cobalt-based nanoparticles is another area where electron microscopy is crucial. acs.org The choice of precursor is known to significantly affect the morphology of the resulting nanomaterials. researchgate.net TEM analysis, often coupled with particle size distribution analysis, confirms the successful synthesis of nanoparticles and provides precise measurements of their dimensions.

The following table summarizes findings from various studies that used electron microscopy to characterize materials derived from cobalt(II) acetate tetrahydrate.

PrecursorDerived MaterialMicroscopy TechniqueObserved Morphology/FeaturesAverage Particle SizeReference
Cobalt(II) acetate tetrahydrateCommercial powderSEMLightly ground crystalline particlesNot specified researchgate.net
Cobalt(II) acetate tetrahydrateCo₃O(CH₃COO)₄ (intermediate)SEMElongated plate-like microcrystalsNot specified researchgate.net
Cobalt(II) acetate tetrahydrateCoO (rocksalt polymorph)SEMCubic and aggregated particlesNot specified researchgate.net
Cobalt(II) acetate tetrahydrateCo₃O₄SEM / TEMPorous nanoplatesNot specified researchgate.net
Cobalt(II) acetateCobalt Nanoparticles (Co NPs-OAc)TEMAggregated primary particles2.9 ± 1.1 nm acs.org

Thermal Decomposition Pathways and Mechanistic Investigations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are powerful tools for quantitatively and qualitatively assessing the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate. These analyses reveal a series of mass loss events corresponding to dehydration, decomposition of the acetate moiety, and subsequent reactions to form the final product. mdpi.comresearchgate.net

Quantitative and Qualitative Assessment of Multi-Step Decomposition Processes

The decomposition of cobalt(II) acetate tetrahydrate proceeds through several distinct, often overlapping, stages. researchgate.nettsijournals.com

Dehydration: The initial mass loss, occurring in one or more steps, corresponds to the removal of the four water molecules of hydration. researchgate.netresearchgate.net Studies have shown that this process generally begins at room temperature and is complete by around 150-175°C. mdpi.comrsc.org Some research indicates a two-step dehydration process, with the initial loss of water molecules followed by the release of the remaining ones at a slightly higher temperature. researchgate.net The total weight loss in this stage is approximately 28.9%, consistent with the theoretical loss of four water molecules. mdpi.com

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous cobalt(II) acetate decomposes. This is a more complex stage and can involve the formation of various intermediates. researchgate.netrsc.org This decomposition typically begins around 275°C and is characterized by a significant mass loss due to the breakdown of the acetate groups. mdpi.comresearchgate.net

Formation of Final Products: The nature of the final product is heavily dependent on the experimental conditions, particularly the atmosphere. mdpi.comresearchgate.net

The following table summarizes the typical decomposition steps observed in TGA analysis under an inert atmosphere.

StepTemperature Range (°C)ProcessTheoretical Mass Loss (%)Observed Mass Loss (%)
1RT - 110Dehydration (Loss of 4 H₂O)28.9~30
2110 - 275Formation of Intermediate PhasesVariable~11.95
3275 - 400Decomposition to Final ProductVariable-

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.net

Influence of Controlled Atmospheres (N₂, H₂, Air) on Decomposition Products and Pathways

The composition of the atmosphere during thermal decomposition has a profound effect on the reaction pathway and the final products. mdpi.comresearchgate.netnju.edu.cn

Nitrogen (N₂) Atmosphere: In an inert nitrogen atmosphere, the decomposition of cobalt(II) acetate tetrahydrate typically leads to the formation of cobalt(II) oxide (CoO). mdpi.comresearchgate.netresearchgate.net The process involves the initial dehydration, followed by the decomposition of the anhydrous acetate. mdpi.com The final mass retained at the end of the process in a nitrogen atmosphere corresponds to the theoretical value for the formation of pure CoO. researchgate.net

Hydrogen (H₂) Atmosphere: In a reducing atmosphere of hydrogen, the final product is metallic cobalt (Co). researchgate.netresearchgate.net The initial dehydration and decomposition steps are similar to those in nitrogen, but the intermediate cobalt oxide is subsequently reduced to the metal by hydrogen at higher temperatures. researchgate.net The final mass retained in a hydrogen atmosphere matches the theoretical value for the formation of pure metallic cobalt. researchgate.net

Air (Oxidizing) Atmosphere: When heated in air, cobalt(II) acetate tetrahydrate decomposes to form cobalt(II,III) oxide (Co₃O₄). mdpi.comresearchgate.netucm.es The initial dehydration step is similar to that in inert or reducing atmospheres. mdpi.com However, the subsequent decomposition of the acetate occurs at a slightly lower temperature and is an exothermic process that leads directly to the formation of the spinel-structured Co₃O₄ as the sole final product. mdpi.com The total weight loss in air is consistent with the formation of Co₃O₄. mdpi.com

The following table summarizes the final decomposition products under different atmospheres.

AtmosphereFinal Product
Nitrogen (N₂)Cobalt(II) oxide (CoO)
Hydrogen (H₂)Metallic Cobalt (Co)
AirCobalt(II,III) oxide (Co₃O₄)

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.netresearchgate.net

In Situ X-ray Thermodiffraction Studies of Dynamic Phase Transformations

In situ X-ray thermodiffraction provides real-time structural information during the thermal decomposition process, allowing for the direct observation of dynamic phase transformations. mdpi.comresearchgate.netresearchgate.net These studies have been crucial in identifying crystalline intermediate phases and understanding the sequence of their formation and disappearance as the temperature increases. mdpi.comresearchgate.net

Under a nitrogen atmosphere, in situ XRD reveals the following transformations:

The initial crystalline structure of cobalt(II) acetate tetrahydrate is stable up to around 70°C. mdpi.com

As dehydration proceeds, the sample becomes amorphous between 100°C and 200°C. mdpi.comrsc.org

Around 200°C, a crystalline anhydrous cobalt(II) acetate phase emerges. mdpi.comrsc.org

Further heating leads to the decomposition of the anhydrous acetate and the formation of new crystalline phases, including intermediate species and the final cobalt oxide product. mdpi.comresearchgate.net For instance, at 330°C, cobalt monoxide (CoO) with a zinc-blende structure can be observed, which then transforms to the more stable rocksalt polymorph at higher temperatures (around 400°C). mdpi.com

In an air atmosphere, the in situ XRD patterns show the disappearance of the initial hydrate (B1144303) phases, followed by an amorphous region, and finally the emergence of crystalline Co₃O₄ at around 270°C. mdpi.com

Identification and Characterization of Reaction Intermediates

Partially Hydrated and Anhydrous Cobalt(II) Acetates

During the initial stages of thermal decomposition, partially dehydrated forms of cobalt(II) acetate, such as the dihydrate (Co(CH₃COO)₂·2H₂O), can be observed, particularly if present as an impurity in the starting material. researchgate.net Following the complete loss of water by about 150°C, an amorphous or glass-like phase is formed, which then crystallizes into anhydrous cobalt(II) acetate (Co(CH₃COO)₂) at approximately 200°C. researchgate.netrsc.org The formation of anhydrous cobalt(II) acetate is a critical step preceding the main decomposition of the acetate groups. mdpi.comresearchgate.net

Basic Cobalt(II) Acetates (e.g., Co(OH)(CH₃COO))

Several studies have proposed the formation of basic cobalt(II) acetates as key intermediates in the decomposition process, particularly in inert or reducing atmospheres. researchgate.netresearchgate.net These species are thought to arise from the partial hydrolysis of the acetate groups. tsijournals.com For instance, the formation of a basic acetate with the presumed formula Co(OH)(CH₃COO) has been suggested. researchgate.net Another proposed intermediate is a cobalt(II) oxyacetate, Co₃O(CH₃COO)₄, which has been identified through X-ray diffraction. mdpi.comresearchgate.net The formation of these basic or oxy-acetates represents a complex reaction pathway where not all acetate groups decompose simultaneously. mdpi.comresearchgate.net In situ XRD experiments have indicated that these basic acetate intermediates are often poorly crystallized or even amorphous, making their definitive characterization challenging. researchgate.netresearchgate.net

Cobalt(II) Oxyacetate Species

During the thermal decomposition of cobalt(II) acetate, particularly in an inert atmosphere like nitrogen, the formation of intermediate cobalt(II) oxyacetate species has been identified. mdpi.com These species represent a transitional state between the anhydrous acetate and the final cobalt oxide product.

One such identified intermediate is a Co(II) oxyacetate with the chemical composition Co₃O(CH₃COO)₄. mdpi.comresearchgate.net This phase has been stabilized and characterized during thermal decomposition studies. mdpi.com Other research has presumed the formation of a basic cobalt acetate, Co(OH)(CH₃COO), as an intermediate product in the decomposition pathway. researchgate.netresearchgate.net In-situ XRD experiments have suggested that this basic acetate intermediate is often poorly crystallized or amorphous in nature. researchgate.netresearchgate.net The formation of these oxyacetate or basic acetate species is a crucial step preceding the final breakdown to cobalt(II) oxide (CoO). researchgate.netmdpi.com

Kinetic and Thermodynamic Studies of Decomposition Reactions

The kinetics and thermodynamics of the decomposition of cobalt(II) acetate tetrahydrate have been investigated to understand the energy requirements and reaction rates of the various stages. Non-isothermal decomposition studies using techniques like TG, DTG, DTA, and DSC have allowed for the calculation of important kinetic and thermodynamic parameters. researchgate.net

These studies have elucidated the different thermal events occurring during decomposition. researchgate.net For the various decomposition steps, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (lnA) have been determined. Furthermore, thermodynamic functions including enthalpy (ΔH), specific heat capacity (Cp), and entropy (ΔS) have been calculated. researchgate.net These values provide quantitative insight into the energy changes and the degree of disorder during the complex decomposition process. The decomposition reactions are considered to have negative entropy of activation values, which suggests that they proceed at a slower rate than what might be considered normal. jocpr.com

Table 1: Investigated Kinetic and Thermodynamic Parameters for Cobalt(II) Acetate Tetrahydrate Decomposition

Parameter Symbol Significance
Activation Energy Ea The minimum amount of energy required to initiate the decomposition reaction.
Pre-exponential Factor A Related to the frequency of collisions between molecules in the correct orientation for a reaction to occur.
Enthalpy ΔH The change in heat content of the system during decomposition.
Specific Heat Capacity Cp The amount of heat required to raise the temperature of a unit mass of the substance by one degree.

This table is based on the types of parameters reported in the literature. researchgate.net

Evolved Gas Analysis (EGA) by Mass Spectrometry and Gas Chromatography

Evolved Gas Analysis (EGA) is a critical technique for elucidating the reaction mechanism of thermal decomposition by identifying the volatile products released at different temperatures. eag.com For cobalt(II) acetate tetrahydrate, EGA is commonly performed by coupling thermogravimetric analyzers with mass spectrometry (MS) or Fourier Transform Infrared (FTIR) spectroscopy. researchgate.nettsijournals.com Gas chromatography (GC) can also be utilized for the separation and identification of the evolved gaseous species. researchgate.net

The analysis of the gases evolved during the thermal decomposition of cobalt(II) acetate tetrahydrate has consistently identified several key volatile by-products. The composition of these evolved gases changes with increasing temperature, corresponding to different stages of the decomposition process. researchgate.net

The primary volatile products identified include:

Acetic Acid (CH₃COOH): The evolution of acetic acid is a prominent feature of the decomposition. researchgate.netresearchgate.net Its release is often associated with the hydrolysis of the acetate groups, particularly during the dehydration steps where water molecules are still present. researchgate.net

Acetone (CH₃COCH₃): Acetone is another significant organic by-product formed during the breakdown of the acetate moiety. researchgate.netresearchgate.net

Carbon Dioxide (CO₂): As the decomposition progresses to higher temperatures, the further breakdown of organic fragments leads to the evolution of carbon dioxide. researchgate.netresearchgate.netthermofisher.com

In addition to these major components, other gaseous species have also been detected. These include water vapor from the initial dehydration steps, and in some studies, ethylenone (ketene) and acetaldehyde (B116499). researchgate.netresearchgate.net The use of coupled techniques like TG-MS allows for the sensitive detection of these evolved products and helps in formulating a detailed decomposition mechanism. rsc.orgmdpi.com

Table 2: Volatile By-products Identified during the Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate

Evolved Gas Chemical Formula Method of Detection
Acetic Acid CH₃COOH GC, MS, FTIR researchgate.netresearchgate.net
Acetone CH₃COCH₃ GC, MS, FTIR researchgate.netresearchgate.net
Carbon Dioxide CO₂ GC, MS, FTIR researchgate.netresearchgate.netthermofisher.com
Water H₂O MS, FTIR researchgate.net
Ethylenone (Ketene) CH₂CO FTIR researchgate.net

Application As Precursor for Advanced Functional Materials Synthesis

Fabrication of Cobalt-based Nanomaterials

The synthesis of nanomaterials often relies on the controlled decomposition or reaction of a metal-containing precursor. Cobalt(II) acetate (B1210297) tetrahydrate is frequently employed for this purpose due to its ability to yield various cobalt-containing nanostructures under specific reaction conditions.

The thermal decomposition of cobalt(II) acetate tetrahydrate is a direct method for producing cobalt nanoparticles (CoNPs). researchgate.net In this process, the acetate is heated in the presence of surfactants, which play a crucial role in controlling the particle size and preventing aggregation. researchgate.net Different combinations of surfactants, such as trioctylphosphine (B1581425) (TOP), oleylamine (B85491) (OAm), and oleic acid (OA), have been used to control the average diameter of the resulting nanoparticles, which can range from 8 to 200 nm. researchgate.net The choice of surfactant and their ratios directly influences the magnetic properties of the CoNPs, with saturation magnetization and coercive force values being significantly affected. researchgate.net For instance, using a combination of these surfactants can yield particles with saturation magnetization ranging from 55.0 to 100.1 emu/g and coercive forces from 0 to 459.3 Oe. researchgate.net The high boiling point and long-chain structure of surfactants like TOP help in achieving well-dispersed, non-agglomerated particles. researchgate.net

Cobalt(II) acetate tetrahydrate is a key precursor for the synthesis of different cobalt oxide nanoparticles, including cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). mdpi.comjacsdirectory.com The specific polymorph and oxidation state of the final product can be precisely controlled by manipulating the reaction atmosphere and temperature during the thermal decomposition process. mdpi.com

Under an inert atmosphere, such as nitrogen, the decomposition of cobalt(II) acetate tetrahydrate proceeds through several stages. mdpi.com Dehydration typically occurs around 150 °C, followed by the formation of an anhydrous acetate phase. mdpi.com Further heating leads to the decomposition of this intermediate, yielding cobalt oxide. mdpi.com For example, under a nitrogen atmosphere, the Zn-blende polymorph of CoO can be obtained at approximately 330 °C, which then transforms into the more stable rocksalt polymorph at around 400 °C. mdpi.com The wurtzite phase of CoO has also been synthesized from cobalt precursors, with its formation being kinetically controlled and dependent on the initial particle size of the Zn-blende nuclei. researchgate.net

Conversely, when the thermal decomposition is carried out in an air or oxygen-rich atmosphere, the final product is typically the spinel-structured Co₃O₄. mdpi.commdpi.com This is because the presence of oxygen favors the higher oxidation state of cobalt. mdpi.com The transformation to Co₃O₄ is often observed at higher annealing temperatures. naturalspublishing.com

The synthesis process involves distinct steps:

Dehydration of the cobalt(II) acetate tetrahydrate. mdpi.com

Decomposition of the anhydrous acetate to form an intermediate, such as a Co(II) oxyacetate. mdpi.com

Formation of the final cobalt oxide phase (CoO or Co₃O₄), dependent on the atmosphere and temperature. mdpi.com

Table 1: Control of Cobalt Oxide Polymorphs via Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate

Final Product Atmosphere Approximate Temperature Key Findings Citation
CoO (Zn-blende) Nitrogen 330 °C Obtained as an almost single phase. mdpi.com
CoO (Rocksalt) Nitrogen 400 °C Formed from the transformation of the Zn-blende polymorph. mdpi.com
Co₃O₄ (Spinel) Air / Oxygen > 350 °C Obtained as the only final product in an oxidizing atmosphere. mdpi.commdpi.comnaturalspublishing.com

Controlling the physical characteristics of nanoparticles, such as their size, shape, and distribution, is critical for their application in various technologies. When using cobalt(II) acetate tetrahydrate as a precursor, several strategies are employed to achieve this control.

Surfactants and Capping Agents : The use of surfactants or capping agents is a primary method for controlling nanoparticle growth. researchgate.netcnr.it Molecules like oleylamine, oleic acid, trioctylphosphine (TOP), and trioctylphosphine oxide (TOPO) bind to the surface of the growing nanoparticles, preventing aggregation and influencing the final size and shape. researchgate.netcnr.itchalcogen.ro The molar ratio of the precursor to the surfactant is a key parameter; modifying this ratio allows for tuning the particle size and achieving a narrow size distribution. cnr.it For example, different combinations of TOP, OAm, and OA have been shown to produce CoNPs with average diameters ranging from 8 to 200 nm. researchgate.net

Solvent and Temperature : The choice of solvent and the reaction temperature are also crucial. High-boiling-point solvents allow for higher reaction temperatures, which can influence the kinetics of nanoparticle formation and growth. cnr.it For instance, in the polyol process, high temperatures can initially lead to undefined shapes, but adjusting surfactant ratios can yield spherical nanoparticles. cnr.it

Water Content : In solvothermal synthesis methods, the amount of water in the precursor solution can be a precise control parameter. For cobalt-doped zinc oxide nanoparticles synthesized using cobalt(II) acetate tetrahydrate, increasing the water content in the ethylene (B1197577) glycol precursor solution from 1.5% to 5% resulted in an increase in nanoparticle size from 28 nm to 53 nm. dntb.gov.uamdpi.com

Reaction Time and Heating Rate : The duration of the reaction and the rate at which the temperature is increased can also affect the final nanoparticle characteristics. mdpi.com These parameters influence the nucleation and growth kinetics, thereby impacting the size and crystalline phase of the resulting nanoparticles. mdpi.com

Deposition of Cobalt Oxide Thin Films

Cobalt(II) acetate tetrahydrate is an effective precursor for depositing cobalt oxide thin films using various techniques, including sol-gel spin coating and mist chemical vapor deposition (CVD). mdpi.comnaturalspublishing.comscirp.org These films have potential applications in electronics, sensors, and catalysis. scirp.org

In the sol-gel spin coating method, a solution is prepared by dissolving cobalt(II) acetate tetrahydrate in a solvent like methanol (B129727). naturalspublishing.comscirp.org This solution is then aged to form a gel, which is deposited onto a substrate by spin coating. Subsequent annealing at high temperatures (e.g., 350 °C to 700 °C) is performed to remove organic residues and crystallize the cobalt oxide film, typically forming polycrystalline Co₃O₄ with a cubic structure. naturalspublishing.comscirp.org The annealing temperature significantly affects the film's morphology; higher temperatures (e.g., 650-700 °C) can lead to smoother films with well-oriented grains, which are suitable for optoelectronic applications. naturalspublishing.comscirp.org

Mist Chemical Vapor Deposition (Mist-CVD) is another technique where cobalt(II) acetate tetrahydrate is used as the precursor. mdpi.com A solution of the acetate in deionized water and acetic acid is atomized to create a mist, which is then transported by a carrier gas (like nitrogen or oxygen) into a reaction furnace. mdpi.com The deposition is carried out at temperatures between 450-500 °C. mdpi.com The composition of the resulting film depends on the carrier gas used. An oxygen-deficient atmosphere (using nitrogen) facilitates the growth of CoO films, while an oxygen-rich atmosphere promotes the formation of single-phase Co₃O₄ films. mdpi.com

Table 2: Deposition of Cobalt Oxide Thin Films Using Cobalt(II) Acetate Tetrahydrate

Deposition Method Typical Precursor Solution Substrate Annealing/Growth Temperature Resulting Film Citation
Sol-gel Spin Coating Cobalt(II) acetate tetrahydrate in methanol Glass 350-700 °C Polycrystalline Co₃O₄ naturalspublishing.comscirp.org
Mist-CVD Cobalt(II) acetate tetrahydrate in water/acetic acid Sapphire 450-500 °C CoO (with N₂ carrier gas) or Co₃O₄ (with O₂ carrier gas) mdpi.com

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Cobalt(II) acetate tetrahydrate is a widely used source of cobalt(II) ions for the synthesis of cobalt-based metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.comscientificlabs.ie These materials are constructed from metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas.

The synthesis of specific cobalt-based MOFs often involves the reaction of cobalt(II) acetate tetrahydrate with a chosen organic linker in a suitable solvent system, sometimes under hydrothermal or solvothermal conditions.

Co-BTC : Cobalt-based MOFs using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the linker can be prepared via hydrothermal reaction with cobalt(II) acetate tetrahydrate, affording structures like Co₃(BTC)₂·12H₂O. sigmaaldrich.com In other syntheses, combining cobalt(II) acetate tetrahydrate with H₃BTC and another linker like benzimidazole (B57391) in a solvothermal reaction can produce complex structures. researchgate.net These materials are being investigated for their catalytic and energy storage properties. acs.org For example, a composite of Co-BTC with carbon nanotubes (CNTs@Co-BTC) has shown a specific capacitance of 553.3 F g⁻¹ at 1 A g⁻¹. acs.org

ZIF-67 : While not explicitly using BTC or MOF-74 linkers, the synthesis of ZIF-67, another prominent cobalt-based MOF, often uses cobalt(II) acetate tetrahydrate as the cobalt source, reacting it with 2-methylimidazole (B133640). acs.org

The general approach involves dissolving the cobalt salt and the organic linker in a solvent, such as dimethylformamide (DMF) or water, and heating the mixture to promote the formation of the crystalline MOF structure. researchgate.netacs.org

Rational Design of Mixed-Metal MOFs (e.g., ZnCo-MOF-74, NiCo-MOF-74)

The rational design of mixed-metal–organic frameworks (MM-MOFs) is a key strategy for developing materials with enhanced complexity and tailored functionalities. Cobalt(II) acetate tetrahydrate is an effective precursor for creating bimetallic MOF-74 structures, which are noted for their modular design and accessible open metal sites. irb.hr

A targeted approach for synthesizing bimetallic MOF-74 materials involves mechanochemistry, specifically ball milling. irb.hr This method allows for the deliberate assembly of frameworks with a controlled stoichiometric ratio of metals. For instance, a pre-assembled coordination polymer, [Co(H₂O)₄(H₂dhta)·2H₂O]n, can be synthesized by milling cobalt(II) acetate tetrahydrate with 2,5-dihydroxyterephthalic acid (H₄dhta). irb.hr This intermediate cobalt-containing polymer can then be milled with a secondary metal source, such as zinc oxide (ZnO) or copper(II) hydroxide (B78521) (Cu(OH)₂), to produce the target mixed-metal MOF. irb.hr

Research has demonstrated the successful synthesis of various bimetallic MOF-74 structures using this strategy. The formation of the desired MOF-74 structure is typically verified by Powder X-ray Diffraction (PXRD), which confirms the new crystalline product and the absence of the initial reactants. irb.hr The precise metal ratio within the framework is confirmed using techniques like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). irb.hr This method has been used to create CoZn-MOF-74 and CoCu-MOF-74 with a near 1:1 metal ratio. irb.hr Similarly, NiCo-MOF-74 can be synthesized by milling a pre-assembled nickel-based polymer with a cobalt source, achieving a 1.3:1 Ni:Co ratio. irb.hr

Table 1: Synthesis and Properties of Mixed-Metal MOF-74 from Cobalt(II) Acetate Precursors irb.hr
Mixed-Metal MOFSecondary Metal SourceSynthesis MethodResulting Metal Ratio (by ICP-AES)BET Surface Area (m²/g)
CoZn-MOF-74ZnOLiquid-Assisted Grinding (LAG)Co:Zn = 1.16:1Not Reported
CoMg-MOF-74MgOLAGCo:Mg = 1.12:1Not Reported
CoCu-MOF-74Cu(OH)₂LAGCo:Cu = 1.07:1Not Reported
NiCo-MOF-74CoCO₃ (with Ni-precursor)LAGNi:Co = 1.3:1Not Reported

Integration and Encapsulation of Cobalt Species within MOF Structures

Cobalt(II) acetate tetrahydrate is instrumental in the integration and encapsulation of cobalt species within MOF structures, creating composite materials with unique properties. acs.orgnih.gov This can be achieved by synthesizing the MOF in the presence of the species to be encapsulated or by post-synthetic modification.

One prominent example is the synthesis of core-shell structures where cobalt-based MOFs are grown on other material frameworks. For instance, hollow Co₃O₄ nanoparticles decorated on a nitrogen and sulfur co-doped reduced graphene oxide framework (HoCo₃O₄/NS-RGO) have been prepared using a two-step calcination method. acs.orgnih.gov The initial step involves dissolving cobalt(II) acetate tetrahydrate and 2-methylimidazole in a graphene oxide suspension and reacting them under hydrothermal conditions (140°C for 24 hours). acs.orgnih.gov This process integrates cobalt species into a hierarchical porous structure that can buffer volume expansion, making it suitable for applications like lithium-ion battery anodes. acs.org

Furthermore, cobalt(II) acetate is used to synthesize Co-MOF nanoparticles that themselves act as encapsulating agents or functional units. mdpi.com Using a one-pot co-precipitation method with cobalt(II) acetate and 2-methylimidazole, Co-MOF nanomaterials can be prepared where the Co²⁺ nodes provide active sites for peroxidase-like catalytic activity. mdpi.com The synthesis allows for tuning the properties of the MOF by varying the molar ratio of the organic ligand to the cobalt salt. mdpi.com This integration of catalytically active cobalt centers within a porous, high-surface-area framework is crucial for developing advanced sensors and catalysts. mdpi.com

Precursor for Advanced Electrode Materials (e.g., Lithium Cobalt Oxide for Batteries)

Cobalt(II) acetate tetrahydrate is a widely used cobalt source for synthesizing lithium cobalt oxide (LiCoO₂), a key cathode material in lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com Various synthesis techniques leverage cobalt(II) acetate to produce LiCoO₂ with controlled properties such as high crystallinity, specific particle size, and phase purity, which are critical for electrochemical performance. aip.orgtandfonline.comresearchgate.net

Common synthesis routes include:

Sol-Gel Method : This technique involves dissolving stoichiometric amounts of cobalt(II) acetate tetrahydrate and a lithium salt (like lithium acetate) in a solvent. researchgate.netresearchgate.netsphinxsai.com A chelating agent, such as citric acid, is often added to form a homogenous gel. researchgate.netresearchgate.net The gel is then dried and calcined at high temperatures (e.g., 700°C) to form the layered hexagonal structure of LiCoO₂. researchgate.netresearchgate.net The stirring time during the gel formation can be optimized to improve the crystallinity of the final product. researchgate.net

Hydrothermal Synthesis : In this method, precursors including cobalt(II) acetate are dissolved in a solution and heated in a sealed vessel (autoclave). aip.org For example, LiCoO₂ has been synthesized by dissolving cobalt acetate and lithium acetate in water, with sodium hydroxide added to adjust the pH and hydrogen peroxide as an oxidizing agent. aip.org The mixture is heated (e.g., 180°C for 24 hours) to produce crystalline LiCoO₂. aip.org

Flame Spray Pyrolysis : This technique synthesizes LiCoO₂ nanoparticles by spraying an aqueous solution of cobalt(II) acetate and lithium acetate into a high-temperature flame. tandfonline.com The process leads to the rapid decomposition and oxidation of the precursors, forming nearly spherical, crystalline nanoparticles with average diameters ranging from 11 to 35 nm. tandfonline.com

Solution Combustion Synthesis : Cobalt(II) acetate tetrahydrate can also be used to synthesize other electrode materials like cobalt oxide (Co₃O₄) nanoparticles for use as anodes. beilstein-journals.org In this method, cobalt acetate is dissolved with a fuel like D-(+)-glucose, and the solution is heated to evaporate the water and form a gel, which then combusts to yield nanoscale Co₃O₄ powder. beilstein-journals.org This material has shown a high specific capacity in lithium-ion battery anodes. beilstein-journals.org

Table 2: Synthesis Methods for LiCoO₂ Using Cobalt(II) Acetate Tetrahydrate
Synthesis MethodOther PrecursorsTypical ConditionsResulting Material PropertiesReference
Sol-GelLithium acetate, Citric acidCalcination at 700°C for 7hLayered hexagonal structure researchgate.netresearchgate.net
HydrothermalLithium acetate, NaOH, H₂O₂180°C for 24h in autoclaveCrystalline LiCoO₂, Specific Capacitance: 241 F/g aip.org
Flame Spray PyrolysisLithium acetateHigh-temperature flameSpherical nanoparticles (11-35 nm) tandfonline.com
Spray PyrolysisLithium acetateAnnealing at 700-900°CLayered HT-LCO phase acs.org

Role in the Growth of Carbon Nanofibers Utilizing Polymer Stabilized Co Nanocatalysts

Cobalt(II) acetate tetrahydrate is a key starting material for preparing polymer-stabilized cobalt (Co) nanocatalysts, which are essential for the growth of carbon nanofibers (CNFs). sigmaaldrich.comsigmaaldrich.com The polymer acts as a stabilizing agent, controlling the size and distribution of the cobalt nanoparticles, which in turn dictates the morphology and properties of the resulting CNFs.

The process typically involves creating a sol-gel by mixing cobalt(II) acetate tetrahydrate with a polymer solution. oak.go.kr Poly(vinyl alcohol) (PVA) is one such polymer used as a precursor for the carbon fiber itself and as a stabilizer for the catalyst. oak.go.kr In a typical synthesis, an aqueous solution of PVA is mixed with cobalt(II) acetate tetrahydrate (and potentially other metal precursors like cerium(III) acetate to create doped CNFs). oak.go.kr This mixture is stirred to form a homogenous sol-gel, which is then electrospun to produce a mat of composite fibers. oak.go.kr Subsequent carbonization of this mat at high temperatures (e.g., 700°C in an inert atmosphere) decomposes the polymer and reduces the cobalt acetate to metallic cobalt nanoparticles that catalyze the growth of CNFs. oak.go.kr

The use of a polymer stabilizer is crucial for several reasons:

It prevents the agglomeration of cobalt nanoparticles during the high-temperature carbonization process.

It allows for a uniform distribution of catalytic sites, leading to more consistent CNF growth.

The polymer can be easily removed by heat treatment, leaving behind the active catalyst on the substrate. nih.gov

This method has been successfully employed to synthesize Co/CeO₂-doped carbon nanofibers for applications in supercapacitors. oak.go.kr Characterization using X-ray diffraction (XRD) confirms that the cobalt acetate decomposes to form metallic cobalt with both face-centered cubic (FCC) and hexagonal close-packed (HCP) crystal structures, which are the active catalytic phases for CNF growth. oak.go.kr

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis

As a homogeneous catalyst, cobalt(II) acetate (B1210297) tetrahydrate is soluble in the reaction medium, facilitating a range of organic transformations. made-in-china.com

Autoxidation Reactions of Hydrocarbons (e.g., Cyclohexane (B81311) to Adipic Acid)

Cobalt(II) acetate is a key catalyst in the liquid-phase oxidation of hydrocarbons, most notably in the conversion of cyclohexane to adipic acid, a crucial precursor for the production of nylon. ntnu.nogoogle.comgoogle.com This process typically involves the use of acetic acid as a solvent and may be enhanced by the presence of a co-catalyst or promoter. ntnu.nogoogle.com

In one-step oxidation processes, cyclohexane is oxidized with molecular oxygen in the presence of cobalt(II) acetate. google.comresearchgate.net The reaction conditions, such as temperature, pressure, and catalyst concentration, significantly influence the conversion of cyclohexane and the selectivity towards adipic acid. google.comresearchgate.net For instance, at 93°C, increasing the pressure from 205 to 500 psi can raise the cyclohexane conversion from 39% to 56%. google.com Further increasing the cobalt concentration can lead to conversions as high as 79%, with adipic acid selectivity reaching up to 84%. google.com

The reaction often proceeds through intermediates like cyclohexanol (B46403) and cyclohexanone. ntnu.nogoogle.com The addition of promoters such as acetaldehyde (B116499) can reduce the induction time of the reaction. ntnu.no Bimetallic catalyst systems, for example, combining cobalt and zirconium acetates, have also been explored to enhance the catalytic activity. ntnu.no Furthermore, the combination of N-hydroxyphthalimide (NHPI) with cobalt(II) acetate and a manganese co-catalyst has been shown to effectively catalyze the direct conversion of cyclohexane to adipic acid with high selectivity under atmospheric oxygen. acs.org

Table 1: Effect of Reaction Conditions on Cyclohexane Oxidation Catalyzed by Cobalt(II) Acetate
RunCobaltous Acetate Tetrahydrate (Millimols per Mol of Cyclohexane)Pressure (psi)Conversion (%)Selectivity to Adipic Acid (%)
1242053984.0
2245005681.2
3952057082.6
4955007977.0

Data sourced from patent literature describing the oxidation of cyclohexane in acetic acid with methyl ethyl ketone at 93°C for 2 hours. google.com

Elucidation of the Co(II)/Co(III) Redox Couple in Catalytic Cycles

The catalytic activity of cobalt acetate in oxidation reactions is fundamentally linked to the Co(II)/Co(III) redox couple. nih.gov In many catalytic cycles, the Co(II) species is oxidized to the active Co(III) state, which then participates in the oxidation of the organic substrate.

In the context of proton reduction catalysis, electrochemical studies of cobalt complexes in both aqueous and organic solvents have shed light on the behavior of this redox couple. berkeley.edursc.org The potential of the Co(II)/Co(I) or Co(III)/Co(II) redox couple can be influenced by the coordination environment of the cobalt ion. nih.govberkeley.edunih.gov For example, the coordination of acetate can modulate the redox potential, making the resulting complex more reactive. berkeley.edu

In water oxidation catalysis, a reversible redox wave corresponding to the Co(II)/Co(III) couple is often observed in cyclic voltammetry. nih.gov The characteristics of this wave can indicate whether the catalytic species is freely diffusing in the solution or has been deposited on the electrode surface. nih.gov The stability and activity of the catalyst are often dependent on the pH of the solution, which can affect the integrity of the Co(II)/Co(III) redox couple. nih.gov

Direct Amination of Azoles under Mild Conditions

Cobalt(II) acetate has been effectively used as a catalyst for the direct amination of azoles under mild reaction conditions. chemistryviews.orgsigmaaldrich.comsigmaaldrich.comnih.gov This method provides an efficient pathway for the synthesis of 2-aminated benzoxazoles, which are important motifs in pharmaceuticals and materials science. chemistryviews.org

The reaction is typically carried out at room temperature with low catalyst loadings (e.g., 2 mol%) in the presence of a peroxide-based oxidant and a Brønsted acid. chemistryviews.org Mechanistic studies, including kinetic isotope effects, suggest that the reaction proceeds through the in-situ formation of alkoxy and alkylperoxy radicals. chemistryviews.org These radicals are proposed to abstract a hydrogen atom from a 2-aminobenzoxazolidine intermediate, leading to the formation of the final 2-aminobenzoxazole (B146116) product. chemistryviews.org

Oxidation of 1,4-Dihydropyridines to Pyridine (B92270) Derivatives

Cobalt(II) acetate tetrahydrate catalyzes the oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives. omanchem.comscientificlabs.iesigmaaldrich.comresearchgate.net This aromatization reaction is significant as 1,4-dihydropyridine (B1200194) derivatives are analogues of NADH coenzymes and include important drugs like calcium channel blockers. asianpubs.org The oxidation of these compounds is a key metabolic process that occurs in the liver via cytochrome P-450. asianpubs.org

The reaction is typically performed at room temperature using hydrogen peroxide as a mild and environmentally friendly oxidant. omanchem.comresearchgate.net This method has been shown to be effective for a variety of 1,4-dihydropyridine derivatives and importantly, does not lead to the dealkylation of 4-alkyl substituted substrates. researchgate.net

Carbene Transfer Reactions Catalyzed by Cobalt(II) Complexes

Cobalt(II) complexes, often derived from porphyrin ligands, are effective catalysts for carbene transfer reactions. uva.nluva.nlnih.gov While cobalt(II) acetate itself is typically a precursor for these more complex catalysts, the fundamental principles involve the interaction of a cobalt center with a carbene source, such as a diazo compound or a tosylhydrazone. uva.nlhku.hk

These reactions proceed through a radical mechanism involving a Co(III)-carbene radical intermediate. uva.nl This pathway offers an alternative to traditional Fischer-type carbene chemistry and allows for reactions like the cyclopropanation of olefins, including those that are electron-deficient. uva.nluva.nl The nucleophilic nature of the cobalt-carbene radical intermediate can suppress unwanted side reactions like carbene dimerization. uva.nl Cobalt(II) porphyrin-catalyzed carbene transfer has been successfully applied to the synthesis of various cyclic compounds, including pyrrolidines and cyclopropanes, sometimes with high stereoselectivity. nih.govhku.hk

Electrocatalysis

Cobalt(II) acetate tetrahydrate and materials derived from it are utilized in the field of electrocatalysis. chemimpex.comchemimpex.com It can serve as a precursor for the synthesis of nanostructured materials with electrocatalytic properties. ntu.edu.sg For example, a surfactant-free method using cobalt(II) acetate tetrahydrate and ammonia (B1221849) has been developed to synthesize cobalt-based nanostructures. ntu.edu.sg These materials can be applied as catalysts in various electrochemical reactions.

Cobalt(II) acetate itself has been studied in the context of the oxygen evolution reaction (OER), a key process in water splitting. sigmaaldrich.com It can be used as a precursor to synthesize cobalt titanium oxide catalysts for the OER. sigmaaldrich.com Furthermore, the electrochemical behavior of cobalt(II) acetate has been investigated, revealing its reactivity in the presence of oxidizing agents and its role as an oxidation catalyst. biosynth.com

Oxygen Evolution Reaction (OER) Electrocatalysis

The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical area of research for renewable energy technologies. Cobalt(II) acetate is frequently used as a precursor to synthesize cobalt-based materials for this purpose. sigmaaldrich.comsigmaaldrich.com For instance, it is a key ingredient in creating cobalt titanium oxide catalysts and cobalt oxide nanoparticles, both of which have been investigated for OER. sigmaaldrich.comsigmaaldrich.com

Developing alternatives to expensive precious metal catalysts like those based on iridium and ruthenium is a primary challenge. rsc.org Researchers are exploring various strategies, including the creation of transition metal complexes with controlled electron density and coordination flexibility to boost catalytic activity. rsc.orgnih.gov Cobalt-based materials, including oxides, hydroxides, sulfides, and molecular complexes, have been extensively studied as promising OER electrocatalysts. nih.govrsc.org In many cases, molecular cobalt catalysts are believed to form Co(OH)₂ or cobalt oxides in situ, which act as the true catalytic species. nih.gov The nature and efficacy of this in situ generated catalyst are dependent on the parent molecular complex. nih.gov

Design and Evaluation of Novel Cobalt(II) Acetate-based Electrocatalysts

A novel lutidine-coordinated cobalt(II) acetate complex, [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], has been synthesized and evaluated as a promising and cost-effective electrocatalyst for the OER. rsc.orgrsc.org The design principle behind this complex is that the Lewis basicity of the lutidine ligand and the flexibility of the acetate group can enhance catalytic activity by controlling the electron density around the cobalt center and facilitating the coordination and release of substrates during the catalytic cycle. nih.govrsc.org

This complex demonstrated impressive OER activity in an alkaline electrolyte (1 M KOH). rsc.org It exhibited an onset potential of 1.50 V vs. RHE, which was 20 mV lower than the state-of-the-art IrO₂ catalyst (1.52 V vs. RHE). rsc.org The kinetics of the reaction were also found to be more facile for the cobalt complex, with a Tafel slope of 47.7 mV dec⁻¹, compared to 64.6 mV dec⁻¹ for IrO₂. rsc.org The complex achieved a current density of 40 mA cm⁻² at an overpotential of 530 mV, which was 70 mV lower than that required by IrO₂. rsc.org

OER Performance Comparison

CatalystOnset Potential (V vs. RHE)Tafel Slope (mV dec⁻¹)Overpotential at 40 mA cm⁻² (mV)Reference
[(3,5-lutidine)₂Co(OAc)₂(H₂O)₂]1.5047.7530 rsc.org
IrO₂1.5264.6600 rsc.org

Impact of Nanostructure on Electrocatalytic Performance and Kinetics

The morphology and crystalline structure of catalysts derived from cobalt(II) acetate significantly influence their electrocatalytic performance. The choice of the cobalt precursor salt (e.g., acetate, chloride, nitrate) can directly impact the resulting nanostructure of the catalyst, such as cobalt oxide (Co₃O₄), and consequently its activity. unive.it For instance, Co₃O₄ nanostructures derived from a chloride precursor have shown enhanced OER and Hydrogen Evolution Reaction (HER) performance compared to those from other precursors, which was attributed to a higher content of Co₃O₄ at the material's surface. unive.it

In the case of cobalt disulfide (CoS₂) nanostructures synthesized hydrothermally, the catalyst derived from cobalt(II) acetate exhibited superior HER activity compared to those from cobalt(II) chloride and cobalt(II) nitrate (B79036) precursors. researchgate.net The improved efficiency was linked to crystal size and the number of active sites. researchgate.net Similarly, for polyacrylonitrile-derived Co-N-doped catalysts, the material synthesized from a cobalt(II) acetate precursor showed different characteristics, such as more pronounced and narrow peaks in X-ray diffraction patterns, compared to a catalyst derived from a CoL₂ complex, indicating a different crystalline structure. mdpi.com The specific surface area and pore volume of the catalyst were also found to be dependent on the precursor used. mdpi.com

The catalytic activity of Co₃O₄ nanostructures with different morphologies (nanoplates, microflowers, nanorods, and nanocubes) has been studied, revealing that performance is linked to specific surface area, pore structure, and the presence of surface oxygen vacancies. nih.gov Co₃O₄ nanoplates, with the highest specific surface area (106.3 m²/g), showed the best catalytic activity. nih.gov

Properties of Co₃O₄ Nanostructures

MorphologySpecific Surface Area (m²/g)Reference
Nanoplates106.3 nih.gov
Microflowers69.3 nih.gov
Nanorods51.2 nih.gov
Nanocubes31.7 nih.gov

Heterogeneous Catalysis

In heterogeneous catalysis, cobalt(II) acetate tetrahydrate is primarily used as a precursor to prepare the active catalytic materials.

Role as Precursor for Supported Cobalt Catalysts in Various Reactions

Cobalt(II) acetate is a common starting material for the synthesis of supported cobalt catalysts used in several key industrial processes.

Fischer-Tropsch Synthesis (FTS): It is employed to prepare cobalt catalysts on supports like silica (B1680970) (SiO₂) and titania (TiO₂). epa.govoup.comjournals.co.za The use of a mixed precursor system, combining cobalt(II) acetate and cobalt(II) nitrate, has been shown to produce highly active and dispersed cobalt catalysts. epa.govoup.com The rationale is that the more easily reducible cobalt nitrate facilitates the reduction of the cobalt acetate species via a hydrogen spillover mechanism, leading to highly dispersed metallic cobalt active sites. epa.govoup.com Studies have found that titania-supported cobalt catalysts prepared from an acetate precursor exhibit higher FTS activity compared to those from a nitrate precursor. journals.co.za Cobalt(II) acetate is also used to synthesize cobalt nanoparticles for three-phase FTS. frontiersin.orgfrontiersin.org

Ammonia Synthesis: Cobalt(II) acetate tetrahydrate serves as a cobalt source for preparing catalysts for ammonia synthesis. osti.govresearchgate.net For example, it has been used to impregnate γ-Al₂O₃ to create supported cobalt oxide, which is then nitrided for use in the process. osti.gov While neat cobalt is less active than iron or ruthenium, its performance can be significantly enhanced through strategies like adding promoters or alloying with other metals. researchgate.netrsc.org

Partial Oxidation: Homogeneous catalysts of cobalt(II) acetate, often in combination with bromide ions, are used in the partial oxidation of alkyl-aromatic compounds. For instance, in the oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde, the Co(OAc)₂ catalyst demonstrates high selectivity (75-80%) by rapidly oxidizing the initial radical intermediate, thereby preventing side reactions. nih.gov It is also used in the air oxidation of various alkylbenzenes in carboxylic acid solvents. journals.co.za

NO Reduction: Ceria-supported cobalt catalysts, prepared by impregnating ceria with cobalt(II) acetate, have been investigated for the catalytic oxidation of diesel soot, a reaction relevant to NOx reduction strategies. conicet.gov.ar These catalysts, where cobalt is present as Co₃O₄, are active in converting soot to carbon dioxide in the presence of O₂ and NO. conicet.gov.ar

Application in Colorimetric Detection Methods

Cobalt(II) acetate tetrahydrate has been utilized as a precursor to develop materials for chemical sensing. One notable application is in the colorimetric detection of hydrogen peroxide. Researchers have used cobalt(II) acetate to install cobalt onto the nodes of a metal-organic framework (MOF-808). rsc.org The resulting material, containing pore-confined cobalt sulfide (B99878) nanoparticles, acts as a catalyst with peroxidase-like activity, enabling the visual detection of hydrogen peroxide. rsc.org This approach is also being explored for detecting other biologically relevant molecules like ascorbic acid and glutathione. acs.org

Catalytic Role in the Formation of Specific Coordination Compounds

Cobalt(II) acetate is a versatile starting material for synthesizing a wide array of coordination compounds due to its ability to form stable complexes with various ligands. solubilityofthings.compubcompare.ai It can act not just as a precursor but also as a catalyst in the formation of other compounds.

For example, in reactions with hemisalen-type ligands derived from o-vanillin and aminopyridines, cobalt(II) chloride was found to catalyze a self-cyclization of the ligands rather than forming the expected complex. rsc.org However, using cobalt(II) acetate in methanol (B129727) or a DMSO/acetonitrile (B52724) mixture successfully led to the formation of a series of cobalt(II) and cobalt(III) complexes. rsc.org The choice of cobalt salt and solvent system was crucial in directing the reaction pathway towards complex formation. rsc.org

Furthermore, cobalt(II) acetate tetrahydrate is used to prepare various other coordination polymers and complexes, such as those with aminophenyltetrazolate or mixed μ-acetato and μ-pyrazolato ligands. scientificlabs.co.uk It also participates in hydrothermal reactions, for instance with 1,3,5-benzenetricarboxylic acid to form Co₃(BTC)₂·12H₂O. scientificlabs.co.uk The reaction of cobalt(II) acetate with 2-iodoterephthalic acid and 1,10-phenanthroline (B135089) can lead to the formation of a metal-organic framework (MOF), demonstrating its role in constructing complex supramolecular architectures. researchgate.net

Advanced Coordination Chemistry and Complex Formation Studies

Synthesis and Characterization of Cobalt(II) Coordination Polymers and Complexes

The synthesis of coordination polymers and complexes from cobalt(II) acetate (B1210297) tetrahydrate involves the reaction with multitopic organic ligands capable of bridging metal centers. The resulting architectures are dictated by the coordination preferences of the cobalt(II) ion, the geometry and flexibility of the organic linkers, and the reaction conditions. Characterization of these materials relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate their structural and electronic properties.

Schiff base ligands, synthesized from the condensation of primary amines and aldehydes or ketones, are highly versatile in coordination chemistry due to their varied coordination modes. scirp.org Cobalt(II) complexes of Schiff bases have garnered significant interest for their potential applications in modeling biological systems, such as Vitamin B12, and as oxygen carriers. scirp.org

A notable example is the synthesis of a cobalt(II) Schiff base complex derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde. scirp.org This complex was synthesized by reacting the ligand with cobalt(II) nitrate (B79036) hexahydrate in a 2:1 molar ratio. scirp.org X-ray crystal structure analysis revealed an octahedral geometry around the cobalt center, which is coordinated to two Schiff base ligands through the pyridine (B92270) nitrogen atoms and four water molecules. scirp.org The complex crystallizes in the monoclinic crystal system with the P2(1)/n space group. scirp.org

Another significant study involves a mixed-valent trinuclear Co(III)-Co(II)-Co(III) complex with 1,3-bis(5-chlorosalicylideneamino)-2-propanol (H₃clsalpr). This complex was prepared by reacting H₃clsalpr with cobalt(II) acetate tetrahydrate in acetonitrile (B52724). The resulting structure features a linear trinuclear core where the central Co(II) ion is bridged to two terminal Co(III) ions by phenoxido groups from the Schiff base ligands and acetate groups. nih.gov

The thermal stability of these complexes is often investigated using thermogravimetric analysis (TGA). For instance, the TGA of the N'-(pyridine-4-carboxaldehyde)isonicotinoylhydrazone Cobalt(II) complex showed a two-step decomposition process, ultimately leaving a cobalt oxide residue. scirp.org

Interactive Table: Crystallographic Data for a Cobalt(II) Schiff Base Complex scirp.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)7.2108(4)
b (Å)16.6020(9)
c (Å)13.0389(6)
α (°)90
β (°)103.972(4)
γ (°)90

The hydrothermal reaction of cobalt(II) acetate tetrahydrate with 4-aminophenyl tetrazole in water at 135 °C for 48 hours yields orange crystals of a cobalt(II) complex. researchgate.net

A mononuclear cobalt(II) complex was synthesized using 2-nitrobenzoic acid and pyrazine-2-carboxamide ligands in the presence of sodium bicarbonate and an aqueous solution of cobalt(II) acetate tetrahydrate. worldscientific.comnsf.gov Single-crystal X-ray diffraction revealed an octahedral coordination geometry for the cobalt complex, with water molecules occupying the axial positions. worldscientific.comresearchgate.net The supramolecular assembly is stabilized by numerous intermolecular interactions. worldscientific.com

A novel lutidine-coordinated cobalt(II) acetate complex, [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], has been synthesized through a simple condensation reaction of Co(OAc)₂·4H₂O with 3,5-lutidine in acetonitrile at room temperature. nih.govrsc.org Single-crystal X-ray diffraction data confirmed a distorted octahedral geometry around the cobalt(II) center. nih.gov The coordination sphere consists of two 3,5-lutidine molecules, two monodentate acetate moieties, and two water molecules. nih.gov The structure is further stabilized by O–H⋯O hydrogen-bonding networks, leading to a three-dimensional architecture with hexagonal vacant pores. nih.gov

Interactive Table: Selected Bond Lengths for [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂] nih.gov

BondLength (Å)
Co1–O1 (water)2.131(1)
Co1–O2 (acetate)2.068(1)
Co1–N1 (lutidine)2.153(2)

The reaction of cobalt(II) salts with the aliphatic N,N'-dioxide ligand, 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco), has yielded a series of metal-organic frameworks (MOFs) with diverse structural features. nih.gov One such coordination polymer, [Co₃(odabco)₂(OAc)₆], was obtained from the reaction of cobalt(II) acetate with odabco. nih.gov Its crystal structure, determined by single-crystal X-ray crystallography, reveals one-dimensional chains composed of alternating binuclear and mononuclear metal-acetate units, which are bridged by the odabco ligand. nih.gov

In a different synthetic approach using a mixture of N,N-dimethyl formamide (B127407) (DMF) and water acidified with nitric acid, the compound Co(odabco)₃₂ was isolated. researchgate.net When the synthesis was conducted in a mixture of dimethyl acetamide (B32628) (DMA), acetic acid, and water, a MOF with the formula Co₂(odabco)₃(OAc)₂₂ containing coordinated acetate anions was formed. researchgate.net These studies highlight the significant influence of the solvent system and counter-ions on the final structure of the coordination polymer.

Investigation of Polynuclear Cobalt(II) Complexes (e.g., Trinuclear and Oligomeric Structures)

The study of polynuclear cobalt(II) complexes is crucial for understanding magnetic exchange interactions between metal centers. Cobalt(II) acetate tetrahydrate serves as a valuable starting material for the synthesis of such systems.

An unexpected trinuclear Co(II) complex, [Co₃(L²)₂(μ-OAc)₂(CH₃OH)₂]·2CH₃OH, was synthesized from a half-Salamo-based ligand and Co(OAc)₂·4H₂O. mdpi.com X-ray crystallography revealed that each of the three cobalt(II) atoms is hexa-coordinated in a distorted octahedral geometry. mdpi.comnih.gov The cobalt centers are linked by bridging acetate molecules and the deprotonated Salen-type ligand. mdpi.com

Another example is a linear unsymmetrical trinuclear cobalt(II) complex, [Co₃(dpa)₄Cl₂], where 'dpa' is the dipyridylamido anion. This complex was synthesized by reacting anhydrous CoCl₂ with Na⁺dpa⁻. rsc.org The structure features three collinear cobalt(II) ions quadruply bridged by the dpa ligands in a syn-syn configuration. rsc.org A key feature of this complex is a short, localized Co-Co bond of 2.290(3) Å. rsc.org

Oligomeric cobalt(II) complexes have also been prepared. For instance, the reaction of 1,1'-bis(octadecyl)-2,2'-bibenzimidazole with CoCl₂ resulted in an oligomeric complex. iaea.org Similarly, thermally stable oligomer-metal complexes of cobalt(II) have been derived from oligo-p-nitrophenylazomethinephenol. ajol.info

The investigation into these polynuclear and oligomeric structures provides fundamental insights into the magnetic and electronic communication between metal centers, which is essential for the development of new molecular materials.

Ligand Exchange and Reactivity Studies in Solution and Solid State

Cobalt(II) acetate tetrahydrate serves as a versatile precursor in coordination chemistry, primarily due to the lability of its ligands which allows for extensive ligand exchange reactions. In its common form, Co(CH₃CO₂)₂·4H₂O, the cobalt(II) center is coordinated by four water molecules and two acetate ligands in an octahedral geometry. wikipedia.org These coordinated water and acetate molecules can be readily substituted by other ligands, leading to the formation of new cobalt complexes with altered chemical and physical properties.

Ligand Exchange in Solution: In aqueous solutions, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the predominant species, imparting a characteristic pink color to the solution. chemguide.co.uk The introduction of other ligands into the solution can lead to substitution reactions. A classic example is the reaction with concentrated hydrochloric acid. The high concentration of chloride ions drives the equilibrium towards the formation of the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. chemguide.co.uk This substitution involves a change in coordination number from six to four, and a corresponding change in geometry from octahedral to tetrahedral. chemguide.co.uksavemyexams.com The resulting complex is a deep blue color. chemguide.co.uk The reaction is reversible, and adding water will shift the equilibrium back, restoring the pink color of the hexaaquacobalt(II) ion. chemguide.co.uksavemyexams.com

Similarly, reaction with ammonia (B1221849) can lead to ligand exchange. The addition of excess concentrated ammonia to a solution containing [Co(H₂O)₆]²⁺ results in the complete substitution of water ligands to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, which appears as a brown solution. savemyexams.com In this case, the octahedral geometry is retained. These ligand exchange reactions are fundamental in synthesizing a variety of cobalt complexes. For instance, (rac)-(Salcy)Co(II) can be synthesized via a ligand exchange reaction between cobalt(II) acetate tetrahydrate and (rac)-(salcy)Zn in THF. mdpi.com

Reactivity in the Solid State: The solid-state reactivity of cobalt(II) acetate tetrahydrate is most prominently observed during its thermal decomposition. Studies using thermogravimetric analysis (TGA), in-situ X-ray powder diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR) have elucidated a multi-step decomposition process. researchgate.netresearchgate.net When heated, the compound first melts, followed by the vaporization of its crystalline water in distinct steps. researchgate.net The dehydration is then followed by the decomposition of the acetate groups. researchgate.net

The atmosphere under which the decomposition occurs significantly influences the final products. mdpi.com

Under an inert (N₂) atmosphere: The decomposition proceeds through intermediate species like anhydrous cobalt(II) acetate and a basic cobalt acetate, Co(OH)(CH₃COO). researchgate.net This ultimately leads to the formation of cobalt(II) oxide (CoO) and metallic cobalt. researchgate.net At different temperatures, various phases can be isolated; for example, at 330 °C, a zinc-blende polymorph of CoO can be obtained, while at 400 °C, the rocksalt polymorph is the main phase. mdpi.com

Under an air (oxidizing) atmosphere: The decomposition pathway leads to the formation of Co₃O₄, which has a spinel structure, as the sole final crystalline product at temperatures around 270 °C and above. mdpi.com

These solid-state transformations are crucial for the synthesis of cobalt-based materials, such as cobalt oxides with controlled phases and microstructures, which have applications in catalysis and materials science. mdpi.com

Purity Assessment Methodologies for Cobalt(II/III) Complexes

The synthesis of cobalt complexes, particularly for applications like catalysis, demands high purity. However, assessing the purity of cobalt(II) and cobalt(III) complexes can be challenging. acs.orgnih.govfigshare.com Many of these complexes are paramagnetic, which precludes the use of standard techniques like Nuclear Magnetic Resonance (NMR). nih.gov Additionally, they often exhibit poor solubility, making purification by methods such as chromatography difficult. nih.gov Consequently, a range of analytical methodologies is employed to characterize and determine the purity of these compounds.

Powder X-ray Diffraction (XRD): A particularly effective method for assessing the purity of crystalline cobalt catalysts is powder X-ray diffraction (XRD). acs.orgnih.gov This technique is valuable for identifying "impurities" that may be present after synthesis or that form over time. acs.orgnih.gov By comparing the diffraction pattern of a synthesized sample to the known patterns of the desired complex and potential impurities, a phase identification and quantitative analysis can be performed. nih.govacs.org Researchers have developed deconvolution algorithms that can analyze the XRD spectra of a mixture to determine the weight percentage of different cobalt-containing compounds, starting materials, and inorganic salts. acs.orgnih.gov This method has been successfully used to correlate the composition and purity of cobalt catalyst samples with their catalytic activity in processes like catalytic chain transfer polymerization (CCTP). acs.orgnih.govacs.org

Spectroscopic and Other Analytical Methods: A variety of other techniques are used to confirm the stoichiometry and purity of cobalt complexes:

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex. For cobalt(III) complexes, characteristic d-d transition bands can be observed, which support an octahedral geometry. academicjournals.orgasianpubs.org It can also be used quantitatively after appropriate sample preparation and reduction of Co(III) to Co(II). uni.edu

Atomic Absorption (AA) Spectroscopy: AA is a reliable method for the quantitative determination of the cobalt content in a complex. academicjournals.orguni.edu It is often used as a comparative method to verify results from other techniques. uni.edu

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the ligands and can confirm their coordination to the cobalt center. academicjournals.orgasianpubs.org

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis), which is used to confirm the empirical formula of the synthesized complex. asianpubs.org

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complex and to confirm the presence of solvent or water molecules of crystallization. asianpubs.org

Gravimetric Methods: Classical methods, such as precipitating and weighing cobalt as cobalt(II) sulfate (B86663) after heating with sulfuric acid, are also used for cobalt determination, though they can be more time-consuming. uni.edu

The choice of method often depends on the specific properties of the complex and the required level of accuracy. For routine analysis, spectrophotometric methods are often favored for their convenience and speed, as they may not require solvent extraction or buffering and can analyze a large number of samples relatively quickly. uni.edu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict properties such as molecular geometries, vibrational frequencies, and electronic characteristics.

Geometry Optimization and Validation with Experimental Structures

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Cobalt(II) acetate (B1210297) tetrahydrate, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.

The optimized geometry can then be validated by comparing key structural parameters—such as bond lengths and angles—with data obtained from experimental techniques like X-ray crystallography. The crystal structure of Cobalt(II) acetate tetrahydrate reveals an octahedral geometry around the central cobalt ion, which is coordinated by four water molecules and two unidentate acetate ligands. A comparison between theoretical and experimental values serves to benchmark the accuracy of the computational method and the chosen level of theory.

Despite the availability of its experimental crystal structure, specific studies detailing the DFT geometry optimization of Cobalt(II) acetate tetrahydrate and a direct comparison with these experimental parameters are not extensively documented in the reviewed scientific literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Electronic structure analysis provides insight into the distribution of electrons within a molecule and its chemical reactivity. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For a transition metal complex like Cobalt(II) acetate tetrahydrate, this analysis would reveal how the cobalt d-orbitals interact with the acetate and water ligands.

Calculation of Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to cations), while blue signifies areas of positive potential (electron-poor, attractive to anions). Green and yellow represent intermediate potential values. For Cobalt(II) acetate tetrahydrate, an MEP map would highlight the electron-rich areas around the carboxylate oxygen atoms and the electron-poor regions associated with the hydrogen atoms of the water ligands.

While MEP analysis is a standard computational tool, specific studies that have calculated and published the MEP map for Cobalt(II) acetate tetrahydrate could not be identified in a review of current scientific literature. semanticscholar.orgscribd.com

Interaction Energy Calculations for Supramolecular Assemblies

In the solid state, molecules of Cobalt(II) acetate tetrahydrate are held together by non-covalent forces, such as hydrogen bonds, to form a crystal lattice or supramolecular assembly. DFT calculations can be used to quantify the strength of these interactions by calculating the interaction energy. This is typically done by comparing the total energy of the interacting molecules (a dimer or larger cluster) with the sum of the energies of the individual, non-interacting molecules.

This analysis helps in understanding the stability of the crystal structure and the nature of the forces that govern its packing. For Cobalt(II) acetate tetrahydrate, these calculations would primarily focus on the hydrogen bonding between the coordinated water molecules and the acetate ligands of neighboring complexes.

Specific computational studies detailing the interaction energies within the supramolecular structure of Cobalt(II) acetate tetrahydrate have not been prominently reported in the available literature.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the contribution of a given molecule to the total electron density is greater than that of all other molecules in the crystal.

While a powerful tool for understanding crystal packing, research specifically applying Hirshfeld surface analysis to the crystal structure of Cobalt(II) acetate tetrahydrate is not found in the reviewed literature. This analysis is frequently applied to new, more complex materials synthesized using Cobalt(II) acetate tetrahydrate as a precursor. researchgate.netmdpi.comresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations can be used to study the behavior of materials in different environments, such as in aqueous solution, and to investigate processes like solvation, conformational changes, and thermal motion.

For Cobalt(II) acetate tetrahydrate, MD simulations could be employed to study its behavior in solution, including the dynamics of the hydration shell and the interactions between the complex and solvent molecules. However, based on a review of available research, specific studies employing molecular dynamics simulations to investigate Cobalt(II) acetate tetrahydrate have not been published.

Predictive Modeling for Catalytic Activity and Material Properties

Predictive modeling, a powerful tool in computational chemistry, is increasingly utilized to forecast the catalytic activity and material properties of compounds like cobalt(II) acetate tetrahydrate. This approach leverages computational algorithms and theoretical principles to build models that can anticipate the behavior of a substance under various conditions, thereby accelerating research and development by reducing the need for extensive empirical experimentation. These models are broadly categorized into those predicting catalytic performance and those forecasting fundamental material properties, both of which are crucial for the effective application of cobalt(II) acetate tetrahydrate in catalysis.

The predictive modeling of catalytic activity for cobalt-based catalysts often involves the use of machine learning and quantitative structure-activity relationship (QSAR) models. innovations-report.comnih.gov These models establish a mathematical relationship between the structural or electronic features of a catalyst and its observed catalytic performance. For instance, in the context of cobalt-catalyzed reactions, descriptors such as electronic properties, steric effects, and coordination environment are used to predict outcomes like reaction yield and selectivity. nih.gov While specific, comprehensive predictive models for the catalytic activity of cobalt(II) acetate tetrahydrate are still an emerging area of research, the foundational principles are well-established within the broader field of cobalt catalysis.

A significant aspect of predicting the catalytic relevance of cobalt(II) acetate tetrahydrate lies in understanding its transformation under reaction conditions. Often, the precursor itself is not the active catalytic species but is converted into a more active form, typically a cobalt oxide, under thermal duress. Therefore, predictive modeling of the material properties of cobalt(II) acetate tetrahydrate, particularly its thermal decomposition, is critical for anticipating its behavior as a catalyst precursor.

Detailed research into the thermal decomposition of cobalt(II) acetate tetrahydrate provides a clear example of how material properties can be predicted and understood through a combination of experimental analysis and theoretical interpretation. mdpi.comrsc.orgresearchgate.netchemicalpapers.comsemanticscholar.org Studies employing thermogravimetric analysis (TGA) and in-situ X-ray diffraction (XRD) have elucidated the decomposition pathway of this compound, revealing a multi-step process that is highly dependent on the surrounding atmosphere. mdpi.comresearchgate.net

Under an inert atmosphere, such as nitrogen, the decomposition proceeds through several key stages. The initial phase involves the loss of water molecules, followed by the decomposition of the acetate groups to form intermediate species and finally cobalt(II) oxide (CoO) as the primary solid product. mdpi.comchemicalpapers.com In contrast, under an oxidizing atmosphere like air, the final product is typically cobalt(II,III) oxide (Co₃O₄). mdpi.com The precise temperatures at which these transformations occur and the nature of the intermediate phases are critical material properties that can be predicted and are essential for designing catalytic processes.

The following interactive data tables summarize the key stages and products of the thermal decomposition of cobalt(II) acetate tetrahydrate under different atmospheres, based on detailed research findings.

Table 1: Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate under Nitrogen Atmosphere

Temperature Range (°C)ProcessSolid Product(s)Gaseous Products
~70-150DehydrationAnhydrous Cobalt(II) acetateWater
~200CrystallizationCrystalline Anhydrous Cobalt(II) acetate-
~275-310DecompositionCobalt(II) oxide (zinc blende form)Acetic acid, Ketene, Acetone, Carbon dioxide
>310Phase TransformationCobalt(II) oxide (rock-salt form)-

Table 2: Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate under Air Atmosphere

Temperature Range (°C)ProcessSolid Product(s)
~70-175DehydrationAnhydrous Cobalt(II) acetate
>175Decomposition and OxidationCobalt(II,III) oxide (Co₃O₄)

These predictive insights into the thermal behavior of cobalt(II) acetate tetrahydrate are invaluable for its application in heterogeneous catalysis. By understanding the identity of the resulting cobalt oxide phase under specific temperature and atmospheric conditions, researchers can better predict and control the active catalyst in a given reaction, thereby optimizing catalytic performance. Future research in this area is expected to further integrate these experimental findings with machine learning and DFT calculations to develop more sophisticated and accurate predictive models for both the material properties and the ultimate catalytic activity of systems derived from cobalt(II) acetate tetrahydrate.

Magnetic Properties Research and Materials Science Applications

Paramagnetic Behavior of Cobalt(II) Centers in Complexes

The cobalt(II) ion, with its d7 electron configuration, typically possesses unpaired electrons, leading to paramagnetic behavior in its complexes. Cobalt(II) acetate (B1210297) tetrahydrate serves as a common starting material for creating mononuclear and polynuclear complexes where the magnetic interactions between the cobalt centers are very weak or negligible. In such cases, the material exhibits paramagnetism, where the magnetic moments of the individual cobalt ions align with an external magnetic field but are randomly oriented in its absence.

Several studies have demonstrated this fundamental magnetic property. For instance, cobalt(II) Schiff base complexes synthesized from cobalt(II) acetate exhibit paramagnetic behavior, consistent with the presence of unpaired electrons in the d-orbitals of the cobalt(II) center. ijsrst.com The paramagnetic susceptibility of a cobalt(II) complex with a bis(2-pyridylimino)isoindole protioligand, synthesized using cobalt(II) acetate tetrahydrate, was measured using the Evans method, yielding an effective magnetic moment (μeff) of 4.17 μB, confirming its paramagnetic nature. nih.gov Similarly, organometallic complexes prepared by reacting cobalt(II) acetate tetrahydrate with a nitrile ligand show weak paramagnetic behavior at room temperature, which becomes more pronounced at lower temperatures (4 K). tum.de Coordination polymers involving cobalt(II) acetate, 2-iodoterephthalic acid, and 1,10-phenanthroline (B135089) also displayed nearly perfect paramagnetic behavior in response to an applied magnetic field. researchgate.net These examples underscore the role of cobalt(II) acetate in generating magnetically dilute systems where the paramagnetic character of the isolated Co(II) ion can be studied.

Table 1: Paramagnetic Properties of Select Cobalt(II) Complexes

Complex TypePrecursorMagnetic FindingEffective Magnetic Moment (μeff)Source
Cobalt(II) Schiff Base ComplexCobalt(II) acetateParamagnetic behavior2.1 BM ijsrst.com
Bis(2-pyridylimino)isoindolato Cobalt(II) ComplexCobalt(II) acetate tetrahydrateParamagnetic behavior4.17 μB nih.gov
Organometallic Nitrile Ligand ComplexCobalt(II) acetate tetrahydrateWeak paramagnetic behaviorNot specified tum.de

Studies on Spin-Crossover and Spin Canting Phenomena

Cobalt(II) acetate serves as a starting point for creating sophisticated magnetic materials that exhibit more complex phenomena like spin-crossover and spin canting.

Spin-Crossover (SCO): This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature or pressure. nih.gov Cobalt(II) (d7) complexes can switch between the S = 1/2 (LS) and S = 3/2 (HS) states.

A cobalt(II) complex with an N4S2-donorset, synthesized from a cobalt salt, showed a gradual spin crossover with a transition temperature (T1/2) of 175 K. nih.gov

Another study reported a divalent cobalt complex that undergoes a gradual spin-crossover between S = 1/2 and S = 3/2 states, which was confirmed by variable-temperature magnetic susceptibility measurements and single-crystal X-ray diffraction. researchgate.net

In solution, certain cobalt(II) terpyridine complexes, synthesized from cobalt precursors, demonstrate temperature- and concentration-dependent optical changes directly related to the spin-crossover equilibrium. rsc.org The synthesis of such complexes often involves reacting a ligand with a cobalt(II) salt like cobalt(II) acetate. researchgate.net

Spin Canting: In some antiferromagnetic materials, the spins are not perfectly antiparallel but are slightly tilted or "canted." This results in a weak net magnetic moment, leading to weak ferromagnetism.

A 2D coordination polymer, [Co(bIM)(acetate)], was synthesized using a solvothermal method and exhibited spin-canted antiferromagnetic behavior at low temperatures, resulting in a hysteresis loop with a high coercive field. rsc.org The canting arises from the specific geometry created by the bridging ligands, which leads to an alternation in the orientation of neighboring cobalt chromophores. rsc.org

In a cobalt(II) diphosphonate compound with a 1D chain structure, prepared hydrothermally from cobalt(II) acetate, magnetic studies revealed antiferromagnetically coupled Co(II) ions. aip.org However, due to spin canting, a resultant magnetic moment with Ising-like behavior was observed, making it a single-chain magnet. aip.org

Spin canting in cobalt(II) coordination networks can also originate from the single-ion anisotropy of the Co(II) ion, particularly when the crystal structure lacks certain symmetry elements that would forbid it. researchgate.net Two isomorphous 2D compounds synthesized via a solvothermal reaction of cobalt acetate showed spin canting behaviors due to antisymmetric exchange between adjacent Co(II) atoms in the chain structure. scispace.com

Correlation between Crystal Structure, Electronic Configuration, and Observed Magnetic Properties

A central goal in materials science is to understand and predict how a material's structure dictates its properties. In magnetic materials derived from cobalt(II) acetate, a strong correlation exists between the crystal structure, the resulting electronic configuration of the Co(II) ion, and the observed magnetic behavior.

The magnetic properties of high-spin Co(II) complexes are often influenced by strong orbital angular momentum. acs.org The coordination geometry (e.g., octahedral, tetrahedral, pentagonal-bipyramidal) directly impacts the splitting of the d-orbitals, which in turn determines the electronic ground state and the nature of the magnetic anisotropy (whether the magnetization prefers to align along an axis or a plane). acs.orgnih.gov

Key structural parameters that influence magnetic interactions include:

Bond Angles and Distances: In phenoxo-bridged dinuclear cobalt(II) complexes, the Co–O–Co bond angle is a critical parameter that determines the sign and magnitude of the magnetic exchange coupling constant (J). nih.gov Ferromagnetic interactions were observed for specific angular values in cubane-type complexes. nih.gov

Coordination Geometry: In a series of four-coordinate cobalt(II) complexes, pronounced variations in the dihedral twist angle between the N–Co–N chelate planes (ranging from 48.0° to 89.2°) were achieved by changing the counter-ion. rsc.org This structural change translated into drastically different magnetic properties, with the axial zero-field splitting (ZFS) parameter D ranging from -69 cm⁻¹ to -143 cm⁻¹. rsc.org Distorted octahedral geometries are common in cobalt(II) coordination compounds derived from cobalt(II) acetate, and subtle differences in the asymmetry of ligand bonding and the hydrogen-bonding network can lead to the formation of different polymorphic forms with distinct properties. acs.orgresearchgate.net

Electronic Configuration and Orbital Overlap: Theoretical studies on a dinuclear cobalt(II) complex analyzed the splitting of 3d orbitals based on the ligand field. acs.org The analysis showed that the overlap (or lack thereof) between specific magnetic orbitals on the adjacent cobalt centers dictates whether the interaction is ferromagnetic or antiferromagnetic. acs.org In a family of opto-electroactive spin crossover cobalt(II) complexes, the electron-withdrawing character of ligand substituents was correlated with the magnetic relaxation parameters, highlighting the interplay between electronic effects, spin state, and magnetic behavior. rsc.org

Low-Temperature Magnetic Characterization

Low-temperature magnetic measurements are essential for probing the ground state and collective magnetic phenomena in materials synthesized from cobalt(II) acetate tetrahydrate. These studies often reveal complex behaviors that are not apparent at room temperature.

Magnetic Ordering: The onset of long-range magnetic order, such as antiferromagnetism, is determined by identifying the ordering temperature (Néel temperature, TN) or critical temperature (Tc) from low-temperature magnetic susceptibility data. A 2D cobalt polymer showed spin-canted antiferromagnetism below a TN of 16 K. researchgate.net Two other 2D compounds exhibited spin canting with critical temperatures of 6-7 K. scispace.com

Slow Magnetic Relaxation: Many mononuclear cobalt(II) complexes behave as single-ion magnets (SIMs), exhibiting slow relaxation of magnetization at low temperatures. This is typically observed in alternating current (ac) susceptibility measurements, where an out-of-phase signal (χ″) appears. For several tetrahedral cobalt(II) complexes synthesized from cobalt(II) acetate, slow magnetic relaxation characteristic of SMM behavior was observed under an applied DC field at temperatures between 2 and 10 K. academie-sciences.fr Field-induced SIM behavior was also noted in a mononuclear octahedral Co(II) complex, which showed slow magnetic relaxation under non-zero applied DC fields. researchgate.net

Weak Ferromagnetism and Exchange Bias: Low-temperature characterization of CoO nanoparticles, prepared from cobalt(II) acetate, reveals weak ferromagnetism when field-cooled below 200 K. aip.org In composite CoPt/CoO nanocomposites, exchange coupling at the interface leads to a significant exchange bias (a shift in the hysteresis loop) at temperatures below 20 K. aip.org

Magnetic Susceptibility Studies: The temperature dependence of the magnetic susceptibility (χ) provides critical information. For a metal-organic framework, [Co3(odabco)2(OAc)6], low-temperature χ vs. T data revealed a complex magnetic behavior where only one of the three Co(II) ions in the formula unit contributed to the low-temperature magnetization, indicating strong antiferromagnetic coupling between the other two. mdpi.com

Table 2: Low-Temperature Magnetic Phenomena in Cobalt(II) Acetate-Derived Materials

MaterialPhenomenonKey Finding/ParameterSource
[Co(bIM)(acetate)] PolymerSpin-Canted AntiferromagnetismObserved at low temperature with high coercive field. rsc.org
Tetrahedral Co(II) ComplexesSingle-Ion Magnet (SIM) BehaviorSlow magnetic relaxation observed under DC field (2-10 K). academie-sciences.fr
CoO NanoparticlesWeak FerromagnetismObserved upon field-cooling below 200 K. aip.org
CoPt/CoO NanocompositesExchange BiasLoop shift of H_eb = 1125 Oe below 20 K. aip.org
[Co3(odabco)2(OAc)6] MOFAntiferromagnetic CouplingTwo of three Co(II) ions are strongly coupled. mdpi.com

Development of Materials with Tailored Magnetic Responses

A significant area of research focuses on using cobalt(II) acetate tetrahydrate to engineer materials with precisely controlled magnetic properties for specific applications, such as high-density information storage or rare-earth-free permanent magnets. aip.orgacs.org This involves the deliberate manipulation of synthesis conditions and chemical composition to influence the final material's structure and magnetic behavior. diva-portal.org

Strategies for tailoring magnetic responses include:

Controlling Nanoparticle Size and Shape: In the synthesis of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles from cobalt and iron acetates, the particle size can be controlled by varying reaction parameters like the hydrolysis ratio or by using a seed-mediated growth approach. beilstein-journals.org Studies have shown a clear size-dependence on magnetic properties; for example, the blocking temperature (TB) of CoFe2O4 nanoparticles increases with size, from 141 K for 2.4 nm particles to 315 K for 6.2 nm particles. beilstein-journals.org A comprehensive study on cobalt-ferrite NPs with sizes from 4 to 60 nm showed that saturation magnetization increased with size, while the coercive field exhibited a nonmonotonic behavior, allowing for the optimization of properties for permanent magnet applications. acs.org

Modulating the Coordination Environment: The magnetic anisotropy of Co(II) complexes can be tailored by systematically modifying the coordination sphere. In seven-coordinate Co(II) complexes, modulating the easy-plane magnetic anisotropy can be achieved by altering the ligands. researchgate.net The use of different counter-ions in tetracoordinate Co(II) complexes was shown to force significant changes in the dihedral angle of the coordination sphere, which in turn dramatically altered the magnetic anisotropy and raised the energy barrier for magnetic relaxation. rsc.org

Creating Specific Bridging Architectures: The design of coordination polymers with specific bridging ligands and connectivity allows for control over the magnetic interactions. A 1D cobalt diphosphonate chain, synthesized from cobalt(II) acetate, was designed to have antiferromagnetic coupling, but the zig-zag nature of the chain induced spin canting, resulting in a single-chain magnet. aip.org The strategic use of different ligands can promote either ferromagnetic or antiferromagnetic coupling, allowing for the development of materials with desired collective magnetic properties. rsc.org

Environmental Applications and Remediation Technologies

Removal and Recovery of Heavy Metals (e.g., Cobalt(II) Ions) from Aqueous Systems

The contamination of water sources with heavy metal ions like cobalt(II) is a significant environmental concern. Various technologies and materials have been developed for the effective removal and recovery of these ions from aqueous solutions. Adsorption has emerged as a cost-effective and efficient technique, utilizing a range of materials. nih.govresearchgate.net

Several studies have explored the use of low-cost adsorbents for cobalt(II) removal. For instance, Ficus benghalensis leaf powder has demonstrated high removal efficiency, achieving 98.73% removal of Cobalt(II) from a 20 mg/L solution under optimized conditions of pH 5.0, a temperature of 303 K, and an adsorbent dosage of 25 g/L. tandfonline.com Similarly, industrial waste like red mud has been successfully used, showing significant adsorption capacity for cobalt ions. researchgate.net Advanced nanocomposites, such as a lignocellulose/montmorillonite (LMT) composite, have also been developed for efficient and reusable adsorption of Co(II) ions. nih.gov Zeolites are another class of materials that show high selectivity for cobalt, achieving up to 100% removal from aqueous solutions. mdpi.com

Beyond simple removal, the recovery of cobalt is economically and environmentally important. Liquid-liquid extraction using ionic liquids like [P₈₈₈₈⁺][Oleate⁻] has shown over 99% extraction efficiency for Co²⁺, with the cobalt being recovered as cobalt carbonate (CoCO₃). longdom.org Other methods include using activated carbon-alginate composite spheres impregnated with extractants like Cyanex 272, which are selective for cobalt(II) recovery from solutions containing other metals like nickel(II) and manganese(II). rsc.org Electromembrane extraction (EME) is another advanced technique, where an applied voltage enhances the transport and removal of cobalt ions across a supported liquid membrane (SLM), achieving removal rates of up to 87%. nih.gov

Adsorbent/MethodTarget IonInitial ConcentrationRemoval/Recovery EfficiencyReference
Ficus benghalensis leaf powderCobalt(II)20 mg/L98.73% tandfonline.com
Ionic Liquid [P₈₈₈₈⁺][Oleate⁻]Co²⁺Not specified>99% (Extraction) longdom.org
FAU ZeolitesCobalt(II)40 mg/L~100% mdpi.com
Electro Membrane Extraction (EME)Cobalt(II)15 ppm87% nih.gov
Amide-functionalized MOF (TMU-24)Co(II)5-125 mg/L500 mg/g capacity samipubco.com
Lignocellulose/montmorillonite (LMT)Co(II)OptimizedLangmuir model fit nih.gov

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)

Cobalt-based materials, often synthesized using cobalt(II) acetate (B1210297) tetrahydrate as a precursor, are effective photocatalysts for the degradation of persistent organic pollutants like industrial dyes. akademiabaru.comdeswater.comnanobioletters.com These catalysts utilize light energy to generate reactive oxygen species (ROS) that break down complex organic molecules into simpler, less harmful substances. researchgate.net

Cobalt-based metal-organic frameworks (Co-MOFs) have demonstrated high efficiency in the photodegradation of dyes such as methylene (B1212753) blue, methyl orange, and rhodamine B, with degradation yields often exceeding 90%. encyclopedia.pubmdpi.combohrium.com For example, a composite of methylene blue loaded onto a Co-MOF (MB@Co-MOF) achieved 99.7% degradation of Eriochrome Black-T (EBT) dye under visible light. bohrium.com The high surface area and tunable porous structure of MOFs make them excellent platforms for photocatalytic activity. mdpi.com

Hybrid photocatalysts have also been developed to enhance efficiency. A system combining zinc oxide, cobalt, and chitosan (B1678972) (ZnO/Co/Cs) in bead form has been used for the degradation of methylene blue under visible light. akademiabaru.com The presence of cobalt ions can act as electron scavengers, reducing the recombination of electron-hole pairs and thereby increasing the photocatalytic activity. akademiabaru.com Similarly, composites like Co₃O₄/CuBi₂O₄ and palladium-cobalt co-doped TiO₂ have been synthesized from cobalt(II) acetate tetrahydrate and show enhanced degradation of methylene blue compared to their individual components. deswater.comnanobioletters.com

PhotocatalystTarget PollutantDegradation EfficiencyTimeReference
Co-based MOFsMethylene Blue, etc.>90%Varies encyclopedia.pubmdpi.com
MB@Co-MOFEriochrome Black-T (EBT)99.7%240 min bohrium.com
Co₃O₄/CuBi₂O₄Methylene Blue (MB)22%120 min deswater.com
Co-Cu/ZIF@HApEosin Yellow (EY)98.3%50 min researchgate.net
Co-Cu/ZIF@HApBrilliant Green (BG)99.5%50 min researchgate.net

Adsorption Properties of Cobalt-based Materials (e.g., Co-MOFs) for Contaminant Removal

Cobalt-based materials, particularly metal-organic frameworks (Co-MOFs), are highly regarded for their exceptional adsorption properties. mdpi.com Their high porosity, large surface area, and tunable structures make them ideal candidates for removing a wide range of contaminants from both water and air. rsc.orgsrce.hracs.org The synthesis of these MOFs often involves cobalt salts like cobalt(II) acetate tetrahydrate. nih.gov

Co-MOFs have shown remarkable performance in the removal of organic pollutants from aqueous solutions. For instance, specific Co-MOFs have demonstrated excellent removal rates, selectivity, and recyclability for dyes like Congo red. rsc.org The adsorption mechanism can involve electrostatic interactions, hydrogen bonding, and π–π stacking between the MOF and the contaminant molecule. rsc.org Another study showed that a Co-MOF could effectively adsorb humic acid, a common natural organic matter in water, with an optimal uptake of approximately 91 mg/g. srce.hr Bimetallic Co/Cr-MOFs have been synthesized for the efficient removal of contaminants like the antibiotic fleroxacin (B1672770) and the dye Rhodamine B, achieving removal efficiencies of 95% and 99%, respectively. researchgate.net

The versatility of Co-MOFs extends to the adsorption of other pollutants as well. They have been investigated for the capture of carbon dioxide and the separation of light hydrocarbons, where the introduction of specific functional groups into the MOF structure can enhance adsorption performance. acs.orgnih.gov Furthermore, certain cationic Co-MOFs have shown the ability to capture anions like iodide from solutions through ion exchange mechanisms. nih.gov The development of MOF-based composites, such as combining MOFs with polymers or magnetic particles, further enhances their stability and reusability for environmental applications. rsc.org

Adsorbent MaterialTarget ContaminantAdsorption Capacity/Removal EfficiencyKey FindingReference
Co-MOF (MOF 3)Congo Red dyeHigh removal rateExcellent selectivity and recyclability rsc.org
Co-MOFHumic Acid~91 mg/gSpontaneous and endothermic process srce.hr
Co/Cr-MOFsFleroxacin95% removal, 269.6 mg/g capacityAdsorption conforms to Langmuir isotherm researchgate.net
Co/Cr-MOFsRhodamine B99% removal, 289.5 mg/g capacityInteraction due to pore size, H-bonding, etc. researchgate.net
Cationic Co-MOF (3)Iodide (I⁻)Up to 75% guest nitrate (B79036) substitutionAnion exchange confirmed by XRD nih.gov
Co-containing ZIF-8Phenol99% conversion efficiencyMOF acts as an oxidation catalyst acs.org

Q & A

Q. What is the role of cobalt(II) acetate tetrahydrate in synthesizing metal-organic frameworks (MOFs)?

Cobalt(II) acetate tetrahydrate acts as a metal precursor in MOF synthesis, providing Co²⁺ ions that coordinate with organic linkers (e.g., 1,4-BDC) to form porous frameworks. Methodologically, it is dissolved in a solvent (e.g., DMF) under controlled temperature (80–120°C) and reflux conditions. The molar ratio of Co²⁺ to linker (typically 1:1 to 1:2) and reaction time (12–24 hrs) are critical for crystallinity .

Q. How can researchers determine the purity of cobalt(II) acetate tetrahydrate and identify common impurities?

Purity is assessed via inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify Co²⁺ content (target: ~23.6% Co). Impurities like chloride (≤0.002%), sulfate (≤0.01%), and heavy metals (e.g., Ni ≤0.05%) are detected using ion chromatography or gravimetric analysis. A typical quality control table includes limits for water insolubles (≤0.02%) and nitrate (≤0.05%) .

Q. What are the recommended safety protocols for handling cobalt(II) acetate tetrahydrate in laboratory settings?

Standard precautions include wearing nitrile gloves and safety goggles. While no special respiratory protection is needed, avoid inhalation of dust. In case of skin contact, rinse immediately with water. Store in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers). Waste disposal should follow local regulations for heavy metal salts .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) and infrared (IR) spectroscopy resolve structural ambiguities in cobalt(II) acetate tetrahydrate-derived compounds?

XRD identifies crystal phases and lattice parameters (e.g., monoclinic structure with space group P2₁/c). IR spectroscopy (400–4000 cm⁻¹) detects coordination modes: acetate ligands show asymmetric (νₐ(COO⁻) ~1560 cm⁻¹) and symmetric (νₛ(COO⁻) ~1420 cm⁻¹) stretches. For hydrated forms, O–H stretches (~3400 cm⁻¹) confirm water presence. Pair these with thermogravimetric analysis (TGA) to distinguish between coordinated and lattice water .

Q. How do hydration/dehydration cycles impact the catalytic activity of cobalt(II) acetate tetrahydrate in oxidation reactions?

Dehydration at 140°C converts the tetrahydrate to anhydrous Co(CH₃COO)₂, altering its Lewis acidity and surface area. Catalytic performance (e.g., in toluene oxidation) is tested by comparing turnover frequencies (TOF) before and after dehydration. Use dynamic vapor sorption (DVS) to quantify hygroscopicity and monitor structural stability during rehydration .

Q. What experimental strategies address contradictions in reported solubility and stability data for cobalt(II) acetate tetrahydrate?

Cross-validate solubility (e.g., 380 g/L in water at 20°C) using controlled pH (4–6) and ionic strength conditions. For stability discrepancies, conduct accelerated aging studies under varying humidity (30–90% RH) and temperature (25–60°C). Statistical tools like ANOVA can identify significant deviations across studies, while systematic reviews should prioritize peer-reviewed sources over vendor data .

Q. How can researchers optimize reaction conditions for cobalt(II) acetate tetrahydrate in nanoparticle synthesis?

Design a factorial experiment varying parameters:

  • Temperature : 60–180°C (hydrothermal vs. solvothermal).
  • Reducing agents : NaBH₄ vs. hydrazine (molar ratios 1:2 to 1:5).
  • Capping agents : Oleylamine or PVP (0.1–1.0 wt%). Monitor nanoparticle size (TEM) and crystallinity (XRD). High-pressure conditions (e.g., 15 bar) may improve yield (up to 94.9%) .

Methodological Notes

  • Data Presentation : Use tables to compare impurity profiles (e.g., Fe ≤0.001%) and reaction yields .
  • Critical Analysis : When refining crystal structures with SHELXL, validate hydrogen bonding networks using Olex2 and check R-factors (<5% for high-resolution data) .
  • Ethical Compliance : Adhere to institutional guidelines for cobalt waste disposal due to its toxicity (EC Number: 200-755-8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.